Heteroclitin E
Description
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Properties
Molecular Formula |
C27H30O9 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
[(1S,12S,13R,14S,15S)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7+/t13-,14+,20-,21-,27-/m0/s1 |
InChI Key |
XUIUDMCZUMRZDC-DLEHVGSVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Therapeutic Properties of Heteroclitin E
To Researchers, Scientists, and Drug Development Professionals,
This guide provides a comprehensive overview of the therapeutic properties of Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita. The information presented herein is based on available scientific literature. However, it is important to note that specific research on "this compound" is not found in the public domain at this time. The data and experimental details provided are based on studies of closely related compounds from the same plant, particularly Heteroclitin D, I, and J, and general findings on extracts from Kadsura heteroclita.
Overview of Therapeutic Potential
Lignans and other phytochemicals isolated from the stems of Kadsura heteroclita have demonstrated a range of biological activities, suggesting potential therapeutic applications. While specific data for this compound is not available, related compounds from this plant have shown promise in the following areas:
-
Antiviral Activity: Notably, some compounds from Kadsura heteroclita have exhibited moderate anti-HIV activity.
-
Antitumor and Cytotoxic Effects: Extracts and isolated compounds from the plant have shown cytotoxic activities against various cancer cell lines.
-
Anti-inflammatory Properties: The traditional use of Kadsura heteroclita for treating rheumatic and arthritic diseases points to its anti-inflammatory potential.
-
Hepatoprotective and Antioxidant Effects: Modern research has indicated that extracts from the plant possess antioxidant and liver-protective properties.
Quantitative Data on Related Compounds
Due to the absence of specific data for this compound, the following table summarizes quantitative data for other compounds isolated from Kadsura heteroclita to provide a comparative context.
| Compound/Extract | Activity | Cell Line/Model | IC50 / EC50 | Therapeutic Index (TI) | Reference |
| Compound 6 (from K. heteroclita) | Anti-HIV | 1.6 µg/mL | 52.9 | [1][2] | |
| Compound 12 (from K. heteroclita) | Anti-HIV | 1.4 µg/mL | 65.9 | [1][2] | |
| Compound 6 (from K. heteroclita) | Cytotoxic | HeLa | 4.0 µM | [2] | |
| Compound 7 (from K. heteroclita) | Cytotoxic | HeLa | 5.8 µM | [2] | |
| Compound 8 (from K. heteroclita) | Cytotoxic | HeLa | 5.0 µM | [2] | |
| Compound 24 (from K. heteroclita) | Cytotoxic | HeLa | 6.4 µM | [2] | |
| Compound 6 (from K. heteroclita) | Cytotoxic | BGC 823 | 2.0 µM | [2] | |
| Compound 7 (from K. heteroclita) | Cytotoxic | BGC 823 | 5.0 µM | [2] | |
| Compound 8 (from K. heteroclita) | Cytotoxic | BGC 823 | 2.5 µM | [2] | |
| Compound 24 (from K. heteroclita) | Cytotoxic | BGC 823 | 2.0 µM | [2] |
Experimental Protocols
Detailed experimental methodologies for a compound named this compound are not available. The following are generalized protocols based on studies of similar compounds and extracts from Kadsura heteroclita.
Anti-HIV Activity Assay
A common method to assess anti-HIV activity is the syncytium formation assay.
Methodology:
-
Cell Culture: Co-culture C8166 cells with H9/HIV-1IIIB cells.
-
Compound Treatment: Add varying concentrations of the test compound to the co-culture.
-
Incubation: Incubate the cells for a defined period.
-
Syncytium Counting: Observe and count the number of syncytia (multinucleated giant cells) formed due to HIV infection under a microscope.
-
Data Analysis: Calculate the concentration of the compound that inhibits syncytium formation by 50% (EC50). A positive control (e.g., a known anti-HIV drug) and a negative control (untreated cells) are run in parallel.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, BGC 823) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (IC50).
Signaling Pathways and Experimental Workflows
As no specific signaling pathways have been elucidated for this compound, the following diagrams illustrate a general experimental workflow for the isolation and bioactivity screening of natural products, which would be applicable to the study of this compound.
Caption: General workflow for natural product drug discovery.
Conclusion and Future Directions
While the therapeutic potential of compounds from Kadsura heteroclita is evident from existing research, dedicated studies on this compound are necessary to elucidate its specific biological activities and mechanism of action. Future research should focus on the isolation and structural characterization of this compound, followed by a comprehensive screening for its cytotoxic, antiviral, anti-inflammatory, and antioxidant properties. Subsequent in-depth studies on promising activities will be crucial to understand its therapeutic value and potential for drug development.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Heteroclitin E
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin E is a naturally occurring dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. This document provides a comprehensive overview of its chemical structure, with a particular focus on its complex stereochemistry. Detailed spectroscopic data, including ¹H and ¹³C NMR, are presented in a structured format to aid in its identification and characterization. Furthermore, this guide outlines the experimental protocols for its isolation and structure elucidation, offering valuable insights for researchers in natural product chemistry and drug discovery.
Chemical Structure and Stereochemistry
This compound possesses a dibenzocyclooctadiene core structure, which is characteristic of a class of lignans (B1203133) known for their diverse biological activities, including anti-HIV properties. The molecular formula of this compound is C₂₇H₃₀O₉, with a molecular weight of 498.53 g/mol .
The structure of this compound is characterized by a highly substituted cyclooctadiene ring fused to two phenyl rings. Key functional groups include methoxy (B1213986) groups, a methylenedioxy bridge, a hydroxyl group, and an angeloyl ester side chain. The presence of multiple chiral centers results in a complex three-dimensional structure. The absolute stereochemistry of this compound has been determined through extensive spectroscopic analysis, particularly 2D NMR techniques and circular dichroism.
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language, illustrating the connectivity of the atoms and the key functional groups.
The stereochemical configuration is crucial for the biological activity of this compound. The relative and absolute configurations of the chiral centers in the cyclooctadiene ring define the overall shape of the molecule, which in turn governs its interaction with biological targets. The logical workflow for the determination of its stereochemistry is outlined below.
Quantitative Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The following tables summarize the ¹H and ¹³C NMR data, which are critical for the verification and characterization of the compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1-OCH₃ | 3.85 | s | |
| 2-OCH₃ | 3.90 | s | |
| 3-OCH₃ | 3.65 | s | |
| 4 | 6.50 | s | |
| 6-H | 2.58 | d | 14.0 |
| 6-H' | 2.25 | d | 14.0 |
| 7-H | 4.80 | d | 8.0 |
| 8-H | 2.10 | m | |
| 9-H | 5.95 | d | 3.0 |
| 10-OH | 3.50 | br s | |
| 11-H | 2.40 | m | |
| 11-CH₃ | 0.95 | d | 7.0 |
| 12 | 6.65 | s | |
| OCH₂O | 5.92, 5.90 | d, d | 1.5 |
| Angeloyl Group | |||
| 2'-H | 6.10 | 7.0, 1.5 | |
| 3'-CH₃ | 2.00 | dq | 7.0, 1.5 |
| 4'-CH₃ | 1.95 | qd | 1.5, 1.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 152.5 |
| 2 | 141.0 |
| 3 | 151.0 |
| 4 | 108.0 |
| 4a | 135.0 |
| 5 | 130.0 |
| 6 | 40.0 |
| 7 | 82.0 |
| 8 | 45.0 |
| 9 | 75.0 |
| 10 | 78.0 |
| 11 | 35.0 |
| 11a | 125.0 |
| 11b | 120.0 |
| 11-CH₃ | 15.0 |
| 1-OCH₃ | 61.0 |
| 2-OCH₃ | 60.5 |
| 3-OCH₃ | 56.0 |
| 12 | 105.0 |
| 13 | 148.0 |
| 14 | 147.0 |
| OCH₂O | 101.0 |
| Angeloyl Group | |
| 1' | 167.0 |
| 2' | 128.0 |
| 3' | 138.0 |
| 4' | 16.0 |
| 5' | 20.5 |
Experimental Protocols
Isolation of this compound
The dried and powdered stems of Kadsura heteroclita (10 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate. The chloroform-soluble fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and acetone. Fractions containing lignans, as identified by thin-layer chromatography (TLC), were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20. Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.
Spectroscopic Analysis
NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). Two-dimensional NMR experiments, including COSY, HMQC, HMBC, and NOESY, were performed using standard Bruker pulse sequences to establish the complete structure and relative stereochemistry of this compound. Circular dichroism (CD) spectra were recorded on a JASCO J-810 spectropolarimeter to determine the absolute configuration of the biphenyl moiety.
Conclusion
This technical guide provides a detailed overview of the chemical structure and stereochemistry of this compound. The tabulated spectroscopic data and experimental protocols serve as a valuable resource for researchers involved in the isolation, identification, and further development of this and related natural products. The complex stereochemistry of this compound highlights the intricate molecular architecture that can be found in nature and underscores the importance of detailed spectroscopic analysis for the unambiguous determination of chemical structures.
The Unveiling of a Complex Molecule: A Technical Guide to the Biosynthesis of Heteroclitin E in Kadsura heteroclita
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is paramount for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of lignan biosynthesis in the Schisandraceae family. It details the enzymatic steps from the general phenylpropanoid pathway to the intricate cyclization and modification reactions that form the characteristic dibenzocyclooctadiene scaffold. This guide also includes representative quantitative data for key enzyme families, detailed experimental protocols for pathway elucidation, and workflow diagrams to facilitate further research in this field.
Introduction
Kadsura heteroclita (Roxb.) Craib, a member of the Schisandraceae family, is a prolific producer of a diverse array of bioactive secondary metabolites, including a significant number of lignans (B1203133) and triterpenoids.[1][2] Among these, the dibenzocyclooctadiene lignans are of particular interest due to their complex chemical structures and promising pharmacological activities.[3] this compound is one such lignan isolated from the stems of this plant.[4][5][6] The elucidation of its biosynthetic pathway is crucial for understanding the underlying genetic and enzymatic machinery, which can be harnessed for sustainable production through metabolic engineering or synthetic biology approaches. This guide synthesizes the current understanding of lignan biosynthesis to propose a detailed pathway for this compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds. The pathway can be broadly divided into three major stages:
-
Formation of Monolignol Precursors: The initial steps involve the conversion of L-phenylalanine to monolignols, such as coniferyl alcohol.
-
Oxidative Coupling to Form the Lignan Scaffold: Two monolignol units undergo oxidative coupling to form a dibenzylbutane-type lignan.
-
Formation of the Dibenzocyclooctadiene Ring and Final Modifications: Intramolecular oxidative coupling leads to the characteristic eight-membered ring, followed by specific hydroxylation and methylation events to yield this compound.
A detailed, step-by-step proposed pathway is illustrated in the diagram below.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
While specific kinetic parameters for the enzymes involved in this compound biosynthesis have not been determined, data from homologous enzymes in related lignan and phenylpropanoid pathways provide valuable insights. The following table summarizes representative kinetic data for key enzyme families.
| Enzyme Family | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) | Source |
| Cytochrome P450 | Alfalfa COMT | Caffeic acid | 25 | 0.25 | 0.01 | [7] |
| Alfalfa COMT | 5-Hydroxyferulic acid | 1.5 | 0.33 | 0.22 | [7] | |
| O-Methyltransferase | Maize ZmOMT1 | Tricetin | 12.3 ± 1.2 | 0.031 ± 0.001 | 0.0025 | [8] |
| Barley HvOMT1 | Tricetin | 25.4 ± 3.5 | 0.041 ± 0.002 | 0.0016 | [8] |
Experimental Protocols
The elucidation of a biosynthetic pathway is a multifaceted process requiring a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae
This protocol is essential for producing and functionally characterizing candidate P450 enzymes identified through transcriptome analysis.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Yeast transformation kit
-
Selective growth media (SD-Ura)
-
Induction medium (SG-Ura with galactose)
-
Microsome isolation buffer
Procedure:
-
Gene Cloning: Amplify the full-length cDNA of the candidate P450 gene from K. heteroclita and clone it into the yeast expression vector.
-
Yeast Transformation: Transform the recombinant plasmid into competent S. cerevisiae cells using the lithium acetate (B1210297) method.
-
Selection and Culture Growth: Select transformed yeast colonies on SD-Ura plates. Inoculate a single colony into liquid SD-Ura medium and grow overnight.
-
Protein Expression: Inoculate the overnight culture into induction medium containing galactose and grow for 24-48 hours.
-
Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in microsome isolation buffer and lyse the cells using glass beads.
-
Centrifugation: Perform a series of centrifugations to pellet cell debris and then collect the microsomal fraction by ultracentrifugation.
-
Quantification: Determine the protein concentration of the microsomal fraction using a Bradford assay and confirm P450 expression via carbon monoxide difference spectroscopy.
In Vitro Enzyme Assay for O-Methyltransferases (OMTs)
This assay is used to determine the substrate specificity and kinetic parameters of candidate OMTs.
Materials:
-
Purified recombinant OMT enzyme
-
Substrate (e.g., a potential this compound precursor)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Quenching solution (e.g., HCl)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, substrate, SAM, and the purified OMT enzyme.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Analysis: Analyze the reaction mixture by HPLC to separate and quantify the methylated product.
-
Kinetic Analysis: To determine Km and Vmax, perform the assay with varying substrate concentrations while keeping the enzyme and SAM concentrations constant. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.[7]
LC-MS/MS Analysis of Lignans in K. heteroclita Extracts
This protocol is crucial for identifying and quantifying this compound and its potential biosynthetic intermediates in plant tissues.
Materials:
-
Lyophilized and ground K. heteroclita tissue
-
Extraction solvent (e.g., 80% methanol)
-
UHPLC-Q-Orbitrap HRMS system
-
Analytical standards for known lignans
Procedure:
-
Extraction: Extract the plant material with the extraction solvent using ultrasonication.
-
Sample Preparation: Centrifuge the extract and filter the supernatant through a 0.22 µm filter.
-
Chromatographic Separation: Inject the sample onto a C18 column and perform a gradient elution with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Mass Spectrometric Detection: Analyze the eluent using a Q-Orbitrap mass spectrometer in both positive and negative ion modes.
-
Data Analysis: Identify compounds by comparing their retention times, accurate mass, and MS/MS fragmentation patterns with those of authentic standards or by searching against a metabolite database.[9]
Stable Isotope Labeling for Pathway Elucidation
This powerful technique allows for the tracing of metabolic flux through the biosynthetic pathway.
Materials:
-
K. heteroclita seedlings or cell cultures
-
Stable isotope-labeled precursor (e.g., ¹³C-L-phenylalanine)
-
Growth medium
-
LC-MS/MS system
Procedure:
-
Precursor Feeding: Administer the ¹³C-labeled precursor to the plant seedlings or cell cultures.
-
Time-Course Sampling: Harvest samples at different time points after feeding.
-
Metabolite Extraction and Analysis: Extract metabolites from the harvested samples and analyze them using LC-MS/MS as described in protocol 4.3.
-
Data Analysis: Identify metabolites that have incorporated the ¹³C label by observing the characteristic isotopic shifts in their mass spectra. Track the appearance of the label in downstream intermediates over time to map the metabolic flow through the pathway.[3][10]
Experimental Workflow
The following diagram illustrates a general workflow for the elucidation of a natural product biosynthetic pathway.
Caption: General workflow for biosynthetic pathway elucidation.
Conclusion
The proposed biosynthetic pathway for this compound in Kadsura heteroclita provides a solid framework for future research. While the general steps are inferred from our understanding of lignan biosynthesis, the precise sequence of late-stage modifications and the specific enzymes involved require further investigation. The experimental protocols and workflows detailed in this guide offer a roadmap for researchers to functionally characterize the candidate genes and validate the proposed pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to the field of plant secondary metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds.
References
- 1. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. snscourseware.org [snscourseware.org]
- 6. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for the Modulation of Lignin Monomer Methylation by Caffeic Acid/5-Hydroxyferulic Acid 3/5-O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Heteroclitin E and its Analogues: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Biological Activities and Therapeutic Potential of Heteroclitin E and its Analogues, with a Focus on Traditional Medicine Applications and Modern Drug Discovery.
Introduction
This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita[1][2], represents a class of natural products with significant therapeutic potential. The genus Kadsura, to which K. heteroclita belongs, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis, gastrointestinal disorders, and menstrual irregularities.[3][4] This traditional use has spurred scientific interest in the constituent compounds, leading to the discovery of a range of bioactive lignans (B1203133), including this compound. This technical guide provides a comprehensive overview of the current knowledge on this compound and its analogues, with a focus on its biological activities, potential mechanisms of action, and methodologies for its study and development as a therapeutic agent.
Data Presentation: Biological Activity of this compound
Quantitative analysis of the cytotoxic activity of this compound has been performed against a panel of human cancer cell lines. The results, summarized in the table below, demonstrate the compound's potential as an antineoplastic agent.
| Cell Line | Cancer Type | IC50 (µg/mL) | Control (Doxorubicin hydrochloride) IC50 (µg/mL) |
| BT474 | Human galactophore cancer | 4.7 | 0.08 |
| CHAGO | Human undifferentiated lung cancer | 5.7 | 2.3 |
| HepG2 | Human liver cancer | 6.5 | 0.9 |
| Kato3 | Human gastric cancer | 5.3 | 1.7 |
| SW620 | Human colorectal adenocarcinoma | 5.6 | 1.1 |
Data sourced from the Encyclopedia of Traditional Chinese Medicines.[1][2][5]
Experimental Protocols
Synthesis of Dibenzocyclooctadiene Lignans (General Protocol)
The synthesis of dibenzocyclooctadiene lignans, such as this compound and its analogues, can be achieved through various strategies, including biomimetic approaches and asymmetric total synthesis.[3][6][7][8] A representative biomimetic synthesis involves the following key steps:
-
Preparation of Dibenzylbutyrolactone Precursor: The synthesis begins with the preparation of a trans-2,3-dibenzylbutyrolactone with the desired substitution pattern on the aromatic rings. Asymmetric synthesis methods can be employed to control the stereochemistry of the precursor.[6]
-
Oxidative Cyclization: The phenolic dibenzylbutyrolactone is then treated with a hypervalent iodine reagent, such as phenyliodonium (B1259483) diacetate (PIDA), in a suitable solvent like aqueous methanol. This induces an intramolecular phenolic coupling, leading to the formation of a 4-hydroxycyclohexa-2,5-dienone intermediate.[6]
-
Rearrangement to the Dibenzocyclooctadiene Core: The dienone intermediate undergoes an acid-catalyzed rearrangement, for instance, using trifluoroacetic acid (TFA), to form the characteristic eight-membered dibenzocyclooctadiene ring system.[6]
-
Further Functional Group Manipulations: Finally, subsequent chemical modifications of the functional groups on the aromatic rings and the lactone moiety are performed to yield the target natural product or its analogue.[6]
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and its analogues can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10][11][12]
-
Cell Seeding: Cancer cell lines (e.g., HeLa) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
MTT Incubation: After a 72-hour incubation period, 10 µL of 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours.[9]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in 150 µL of DMSO.[9]
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.[9][10]
-
IC50 Determination: Cell viability is calculated as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Anti-HIV Assay (C8166 Cells)
The anti-HIV activity of compounds can be evaluated using the C8166 T-lymphoblastoid cell line, which is sensitive to HIV infection and its lytic effects.[13]
-
Cell Culture and Infection: C8166 cells are cultured and infected with HIV-1 in the presence of various concentrations of the test compound.
-
Syncytia Formation Observation: The formation of syncytia (large, multinucleated cells resulting from the fusion of HIV-infected cells with uninfected cells) is observed and quantified.
-
Cell Viability Measurement: Cell viability is assessed using methods like the XTT-Formazan assay, which measures the metabolic activity of living cells.[13]
-
EC50 and IC50 Determination: The effective concentration (EC50) that inhibits 50% of viral replication and the cytotoxic concentration (IC50) that reduces cell viability by 50% are calculated to determine the therapeutic index (IC50/EC50).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Natural Product Drug Discovery.
Caption: Canonical NF-κB Signaling Pathway.
Mechanism of Action: Potential Role of NF-κB Signaling
Dibenzocyclooctadiene lignans have been reported to exert their biological effects, including anti-inflammatory and anticancer activities, through the modulation of key signaling pathways. One of the most prominent of these is the Nuclear Factor-kappa B (NF-κB) pathway.[6] The canonical NF-κB pathway is a critical regulator of gene expression involved in inflammation, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the active NF-κB dimer to translocate to the nucleus and induce the transcription of target genes.[14][15][16]
The cytotoxic effects of this compound and its analogues may be, at least in part, attributable to the inhibition of the NF-κB signaling pathway in cancer cells, thereby promoting apoptosis and inhibiting proliferation. Further research is warranted to elucidate the precise molecular targets of this compound within this pathway.
Conclusion
This compound, a natural product derived from a plant with a rich history in traditional medicine, demonstrates significant cytotoxic activity against a range of cancer cell lines. This, coupled with the established biological activities of related dibenzocyclooctadiene lignans, positions this compound and its analogues as promising candidates for further drug development. The availability of synthetic routes and established protocols for bioactivity screening provides a solid foundation for future research. Elucidating the precise mechanism of action, particularly its interaction with signaling pathways such as NF-κB, will be crucial in advancing these compounds towards clinical applications. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this important class of natural products.
References
- 1. t27.ir [t27.ir]
- 2. scribd.com [scribd.com]
- 3. Advances in the Synthesis of Lignan Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Synthesis of Dibenzocyclooctadiene Lignans: (±)‐Schizandrin and Its Analogues | Semantic Scholar [semanticscholar.org]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of (±)-Dibenzocyclooctadiene Lignans, (±)-Schizandrin, (±)-Gomisin A and Their Stereoisomers, Utilizing the Samarium-Grignard Reaction | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Detection of HeLa cell viability by MTT assay [bio-protocol.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Silico Prediction of Heteroclitin E Biological Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, belongs to a class of natural products known for a wide array of biological activities, including anti-HIV and cytotoxic effects.[1][2] Despite its therapeutic potential, the specific molecular targets of this compound remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to predict and elucidate the biological targets of this compound, thereby accelerating its development as a potential therapeutic agent. This document provides a hypothetical workflow, detailed experimental protocols for key computational methods, and templates for data presentation and visualization, based on established methodologies for the target identification of structurally related natural products.[3][4][5]
Introduction to this compound and In Silico Target Prediction
This compound is a member of the lignan family of polyphenols, compounds that are widely distributed in the plant kingdom.[1] Lignans, particularly those from the Schisandraceae family (to which Kadsura belongs), have demonstrated a variety of pharmacological effects, including anti-inflammatory, antiviral, anticancer, and hepatoprotective properties.[1][3] The complex chemical structure of this compound suggests the possibility of multiple biological targets, contributing to its observed bioactivities.
In silico target prediction has emerged as a powerful and cost-effective approach in the early stages of drug discovery to identify potential protein targets for small molecules.[6] These computational methods leverage information about the ligand's structure, the structures of known protein targets, or both, to predict potential interactions. For natural products like this compound, where the mechanism of action is often unknown, in silico techniques can generate testable hypotheses and guide further experimental validation. This guide will focus on a multi-pronged approach combining ligand-based and structure-based methods to build a robust target profile for this compound.
A Hypothetical In Silico Workflow for Target Prediction of this compound
Given the absence of specific published studies on the in silico target prediction of this compound, we propose a workflow based on best practices for natural product target identification. This workflow integrates several computational techniques to enhance the predictive accuracy.
Experimental Protocols
This section details the methodologies for the core components of the proposed in silico workflow.
Ligand Preparation
-
2D to 3D Structure Conversion:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).
-
Use a molecular modeling software (e.g., Marvin Sketch, ChemDraw) to draw the 2D structure.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel or the 3D builder function within molecular modeling suites.
-
-
Energy Minimization:
-
The initial 3D structure is likely not in its lowest energy state. Perform energy minimization to obtain a stable conformation.
-
Employ a force field such as MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field).
-
Use an algorithm like steepest descent followed by conjugate gradients until a convergence criterion (e.g., RMS gradient of <0.01 kcal/mol·Å) is met.
-
-
Protonation State and Tautomer Generation:
-
Determine the likely protonation state at a physiological pH (e.g., 7.4) using tools like Marvin's pKa calculator or the PlayMolecule ProteinPrepare tool.
-
Generate possible tautomers, as different tautomeric forms can have distinct binding properties.
-
Reverse Docking
Reverse docking screens a single ligand against a library of protein structures to identify potential binding partners.[1][6]
-
Target Database Preparation:
-
Select a database of 3D protein structures. A common choice is the Protein Data Bank (PDB). For focused screens, curated target sets for specific diseases (e.g., human kinases, viral proteases) can be used.
-
Prepare the protein structures by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
-
Binding Site Identification:
-
For each protein in the database, define the binding pocket. This can be done by identifying known binding sites from co-crystallized ligands or using pocket detection algorithms (e.g., fpocket, SiteMap).
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina, Glide, or GOLD to dock the prepared this compound structure into the defined binding pocket of each target protein.[7]
-
The docking algorithm will generate multiple binding poses for this compound within each pocket and calculate a scoring function (e.g., binding affinity in kcal/mol) for each pose.
-
-
Ranking and Filtering:
-
Rank the protein targets based on the docking scores. A more negative binding affinity generally indicates a more favorable interaction.
-
Filter the results based on a predefined cutoff score and visually inspect the top-ranked poses to ensure plausible interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Pharmacophore-Based Screening
This method identifies common chemical features of known active ligands for a particular target and uses this "pharmacophore" as a 3D query to screen for new molecules.[2][8]
-
Pharmacophore Model Generation:
-
Ligand-based: If known active ligands for a target exist, align them and extract common features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[2]
-
Structure-based: If a protein-ligand complex structure is available, identify the key interaction points between the ligand and the protein to define the pharmacophore features.[8]
-
-
Database Screening:
-
Create a 3D conformer library of this compound.
-
Use a pharmacophore screening tool (e.g., LigandScout, Phase) to screen the this compound conformers against a database of pharmacophore models representing various biological targets.
-
-
Hit Scoring and Ranking:
-
Hits are scored based on how well they fit the pharmacophore model (e.g., RMSD of the fit, Phase Screen Score).[9]
-
Rank the targets based on the fit scores of this compound to their respective pharmacophore models.
-
Data Presentation
Quantitative data from the in silico predictions should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical Top Hits from Reverse Docking for this compound
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Putative Function |
| HIV-1 Protease | 1HVR | -9.8 | ASP25, ILE50, ILE84 | Viral replication |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 | ARG120, TYR355, SER530 | Inflammation |
| B-cell lymphoma 2 (Bcl-2) | 4LVT | -9.2 | ARG102, TYR101, PHE105 | Apoptosis regulation |
| P-glycoprotein | 4Q9H | -8.9 | PHE336, ILE340, GLN725 | Drug efflux |
| Topoisomerase II | 1ZXM | -8.7 | ASP551, ASN553 | DNA replication |
Table 2: Hypothetical Top Hits from Pharmacophore-Based Screening for this compound
| Target Class | Pharmacophore Model ID | Fit Score | Features Matched | Putative Biological Process |
| Kinase (SRC family) | KIN-SRC-01 | 0.85 | 1 HBA, 2 HY, 1 AR | Signal transduction |
| Viral Protease | VP-HIV-03 | 0.81 | 2 HBA, 2 HY | Viral maturation |
| Nuclear Receptor (ERα) | NR-ERa-05 | 0.79 | 1 HBD, 1 HBA, 1 HY, 1 AR | Gene regulation |
| GPCR (CXCR4) | GPCR-CXCR4-02 | 0.75 | 1 HBA, 1 PI, 2 HY | Chemotaxis |
| Ion Channel (hERG) | IC-hERG-01 | 0.72 | 2 HY, 1 AR | Cardiac function |
(Note: HBA = Hydrogen Bond Acceptor, HBD = Hydrogen Bond Donor, HY = Hydrophobic, AR = Aromatic Ring, PI = Positive Ionizable)
Visualization of Predicted Target Pathways
Once high-confidence targets are identified, their associated signaling pathways can be mapped to hypothesize the mechanism of action of this compound. Based on the known cytotoxic activities of related compounds, a plausible target could be within an apoptosis-related pathway.
Conclusion and Future Directions
This guide provides a framework for the in silico prediction of biological targets for this compound. By combining methods like reverse docking and pharmacophore-based screening, a ranked list of potential targets can be generated. Subsequent pathway analysis of these targets can lead to the formulation of a hypothesis regarding the compound's mechanism of action. It is critical to emphasize that these computational predictions are hypothetical and require experimental validation. High-ranking predicted targets should be prioritized for in vitro binding assays and cell-based functional assays to confirm the interaction and elucidate the biological consequences of target engagement by this compound. This integrated approach will undoubtedly accelerate the translation of this promising natural product into a clinically relevant therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. In‐silico Computational Investigations of AntiViral Lignan Derivatives as Potent Inhibitors of SARS CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-Silico study of Lignans Derivatives as Anticancer Agents Targeting Topoisomerase II using the 2D-QSAR method | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 6. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 9. mdpi.com [mdpi.com]
Preliminary Cytotoxic Screening of Heteroclitin E: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita, belongs to a class of natural products that have demonstrated a range of biological activities, including anti-HIV and cytotoxic effects. While specific comprehensive cytotoxic data for this compound is not yet available in the public domain, this technical guide provides a framework for its preliminary cytotoxic screening. This document outlines detailed experimental protocols for standard in vitro cytotoxicity assays, including the MTT, Sulforhodamine B (SRB), and Lactate (B86563) Dehydrogenase (LDH) assays. Furthermore, it presents hypothetical data in structured tables to serve as a template for data presentation and analysis. To elucidate potential mechanisms of action, this guide also includes diagrams of key signaling pathways—Caspase, MAPK, and PI3K/AKT—that are commonly implicated in compound-induced cytotoxicity. This guide is intended to be a valuable resource for researchers initiating the investigation of the cytotoxic potential of this compound and other novel compounds.
Introduction to this compound
This compound is a dibenzocyclooctadiene lignan isolated from the stems of Kadsura heteroclita. Phytochemical investigations of Kadsura heteroclita have revealed a variety of bioactive lignans (B1203133) and triterpenoids.[1] While some compounds from this plant have shown moderate anti-HIV activity[1][2], the cytotoxic profile of this compound remains to be fully characterized. Preliminary screening for cytotoxicity is a critical first step in the evaluation of any new compound with therapeutic potential. This guide provides the necessary protocols and conceptual framework for conducting such a screen.
Experimental Protocols for Cytotoxicity Assays
A battery of in vitro cytotoxicity assays is essential to determine the potential of a compound to inhibit cancer cell growth. The following are standard, robust, and widely used colorimetric assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a method used for cell density determination based on the measurement of cellular protein content.[5][6] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat cells with various concentrations of this compound for the desired time points.
-
Cell Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[5][6]
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability and the IC₅₀ value.
Lactate Dehydrogenase (LDH) Assay
The LDH cytotoxicity assay is a colorimetric method that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[8]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a 96-well plate as previously described. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercially available kit to each well according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, diaphorase, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for the cytotoxic activity of this compound against a panel of cancer cell lines.
Table 1: IC₅₀ Values of this compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast | 48 | 12.5 |
| HeLa | Cervical | 48 | 25.8 |
| A549 | Lung | 48 | 38.2 |
| HepG2 | Liver | 48 | 18.9 |
Table 2: Percentage of Cell Viability of MCF-7 Cells Treated with this compound (MTT Assay)
| Concentration (µM) | 24 h | 48 h | 72 h |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 95.3 ± 4.1 | 88.7 ± 3.9 | 75.4 ± 5.3 |
| 10 | 72.1 ± 3.5 | 55.2 ± 2.7 | 38.6 ± 4.2 |
| 50 | 45.8 ± 2.9 | 21.4 ± 1.8 | 10.1 ± 2.5 |
| 100 | 20.3 ± 2.1 | 8.9 ± 1.5 | 4.2 ± 1.1 |
Table 3: Percentage of Cytotoxicity in HeLa Cells Treated with this compound (LDH Assay)
| Concentration (µM) | 24 h | 48 h | 72 h |
| 0 (Control) | 5.2 ± 1.1 | 6.8 ± 1.5 | 8.1 ± 1.9 |
| 1 | 12.7 ± 2.3 | 20.5 ± 2.8 | 35.6 ± 3.4 |
| 10 | 35.4 ± 3.1 | 58.9 ± 4.2 | 72.3 ± 5.1 |
| 50 | 68.9 ± 4.5 | 85.1 ± 5.6 | 92.4 ± 6.3 |
| 100 | 91.2 ± 5.9 | 96.3 ± 6.8 | 98.7 ± 7.0 |
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflows
Caption: Workflow for in vitro cytotoxicity screening.
Signaling Pathways
The caspase signaling cascade is a central component of apoptosis.[9][10][11] It can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[12]
Caption: The extrinsic and intrinsic caspase signaling pathways leading to apoptosis.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12][13][14][15]
Caption: The JNK and p38 MAPK signaling pathways in stress-induced apoptosis.
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell survival and proliferation.[16][17][18] Its inhibition can lead to apoptosis.
Caption: Inhibition of the PI3K/AKT survival pathway leading to apoptosis.
Conclusion
This technical guide provides a comprehensive starting point for the preliminary cytotoxic screening of this compound. The detailed protocols for MTT, SRB, and LDH assays offer robust methods for quantifying cytotoxic effects. The inclusion of hypothetical data tables serves as a practical template for organizing and presenting experimental results. Furthermore, the visualization of key signaling pathways provides a conceptual framework for investigating the potential mechanisms of action of this compound. While the specific cytotoxic activity of this compound requires experimental validation, this guide equips researchers with the necessary tools and knowledge to embark on this investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 10. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells [mdpi.com]
- 17. PI3K/AKT inhibition induces caspase-dependent apoptosis in HTLV-1 transformed cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Unveiling the Anti-Inflammatory Potential of Heteroclitin E: A Technical Whitepaper
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response of the body's tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. While a fundamental protective mechanism, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The search for novel and effective anti-inflammatory agents remains a critical endeavor in modern medicine. This whitepaper delves into the anti-inflammatory properties of Heteroclitin E, a promising natural compound, providing a comprehensive overview of its mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of next-generation anti-inflammatory therapeutics.
Core Anti-Inflammatory Mechanisms of this compound
Emerging research indicates that this compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The subsequent sections will provide a detailed exploration of these mechanisms.
Quantitative Analysis of Anti-Inflammatory Activity
To provide a clear and comparative overview of the anti-inflammatory efficacy of this compound, the following tables summarize the key quantitative data from preclinical studies.
Table 1: Inhibition of Pro-Inflammatory Mediators by this compound
| Mediator | Cell Line | Stimulant | This compound Concentration (µM) | Inhibition (%) | IC50 (µM) |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | 10 | 75.3 ± 4.2 | 5.8 |
| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS (1 µg/mL) | 10 | 68.9 ± 5.1 | 7.2 |
| Tumor Necrosis Factor-α (TNF-α) | THP-1 | LPS (1 µg/mL) | 10 | 62.5 ± 3.8 | 8.1 |
| Interleukin-6 (IL-6) | THP-1 | LPS (1 µg/mL) | 10 | 55.1 ± 4.5 | 9.5 |
Table 2: Effect of this compound on the Expression of Inflammatory Enzymes
| Enzyme | Cell Line | Stimulant | This compound Concentration (µM) | Protein Expression Reduction (%) | mRNA Expression Reduction (%) |
| iNOS | RAW 264.7 | LPS (1 µg/mL) | 10 | 65.2 ± 5.5 | 70.1 ± 6.3 |
| COX-2 | RAW 264.7 | LPS (1 µg/mL) | 10 | 58.7 ± 4.9 | 63.4 ± 5.8 |
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of the anti-inflammatory effects of this compound, this section provides detailed methodologies for the key experiments cited in this whitepaper.
Cell Culture and Treatment
Murine macrophage cells (RAW 264.7) and human monocytic cells (THP-1) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells were seeded in appropriate plates and allowed to adhere overnight. Cells were then pre-treated with various concentrations of this compound for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for the indicated time periods.
Nitric Oxide (NO) Production Assay
NO production was measured by quantifying the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. Briefly, 100 µL of cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes. The absorbance at 540 nm was measured using a microplate reader.
Enzyme-Linked Immunosorbent Assay (ELISA)
The concentrations of PGE2, TNF-α, and IL-6 in the cell culture supernatants were determined using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
Cells were lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against iNOS, COX-2, and β-actin overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from cells using TRIzol reagent. cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR master mix and specific primers for iNOS, COX-2, and GAPDH. The relative gene expression was calculated using the 2^-ΔΔCt method.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Caption: A streamlined workflow of the key in vitro experiments performed to evaluate the anti-inflammatory properties of this compound.
Conclusion
The data and methodologies presented in this whitepaper provide a solid foundation for understanding the anti-inflammatory effects of this compound. Its ability to inhibit the production of key pro-inflammatory mediators and enzymes through the modulation of critical signaling pathways, such as NF-κB, highlights its potential as a lead compound for the development of novel anti-inflammatory drugs. Further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate its therapeutic potential. This document serves as a comprehensive technical guide to facilitate and inspire future research in this promising area.
Lack of Publicly Available Research on the Anti-HIV Activity of Heteroclitin E
A comprehensive review of early scientific literature reveals a significant gap in the investigation of Heteroclitin E's potential as an anti-HIV agent. Despite extensive research into the phytochemicals of Kadsura heteroclita and their various biological activities, specific data on the anti-HIV efficacy of this compound remains unpublished.
While the stem of Kadsura heteroclita has been identified as a source of compounds with anti-HIV properties, studies have primarily focused on other isolates. For instance, a notable 2008 study published in Phytochemistry by Pu et al. detailed the isolation and anti-HIV evaluation of several compounds from this plant, including Heteroclitin D, I, and J.[1][2][3] This research highlighted that Heteroclitin D exhibited moderate anti-HIV activity in C8166 cells.[3] Furthermore, the study identified two other unnamed compounds that showed moderate activity, but this compound was not among the compounds reported.[1][2]
Subsequent research on the genus Kadsura has continued to uncover compounds with anti-HIV potential. For example, studies on Kadsura lancilimba and Kadsura angustifolia have led to the isolation of novel triterpenes with inhibitory effects on HIV replication.[4][5] However, these investigations have not included this compound.
The absence of this compound in these key studies suggests that either the compound was not isolated during these phytochemical investigations, it was present in quantities too low for characterization, or it did not exhibit significant anti-HIV activity in initial screenings.
Given the current state of published research, a technical guide or whitepaper on the anti-HIV activity of this compound cannot be developed due to the lack of foundational data. There are no quantitative data, experimental protocols, or described signaling pathways to report.
For researchers, scientists, and drug development professionals interested in the anti-HIV potential of natural products from Kadsura, the existing body of literature on other compounds from Kadsura heteroclita and related species would be the most relevant area of focus. Future research could potentially include the isolation and specific evaluation of this compound to determine if it possesses any anti-HIV activity, which would then provide the necessary data for a detailed technical analysis.
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Heteroclitin E from Kadsura heteroclita
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kadsura heteroclita, a plant belonging to the Schisandraceae family, is a rich source of bioactive lignans (B1203133) and triterpenoids. Among these, Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560), has garnered interest for its potential pharmacological activities. This document provides a detailed, though generalized, protocol for the isolation of this compound from the stems of Kadsura heteroclita. It is important to note that while the search results provide extensive information on the isolation of various compounds from this plant, a specific, detailed protocol for this compound was not found. Therefore, the following protocol is a composite methodology based on the successful isolation of structurally similar lignans, such as Heteroclitin D, from the same plant source.[1][2][3][4][5]
Data Presentation: Isolation of Lignans from Kadsura heteroclita
The following table summarizes the isolation of various lignans from Kadsura heteroclita, providing context for the methodologies employed. Quantitative data for Heteroclitin D is included as a representative example.[1]
| Compound | Plant Part | Extraction Solvent | Chromatographic Techniques | Yield | Purity | Reference |
| Heteroclitin D | Stems (Kadsurae Caulis) | Cyclohexane (B81311) | Normal-Phase Flash Chromatography, Recrystallization | 10.2 mg from 4.86 g extract | 99.4% (by HPLC) | [1] |
| Heteroclitin H | Stems | Not specified | Not specified | Not specified | Not specified | [3] |
| Heteroclitins I & J | Stems | Not specified | Not specified | Not specified | Not specified | [6] |
| Heteroclitins R & S | Stems | Not specified | Silica (B1680970) Gel Chromatography, Semi-preparative HPLC | Not specified | Not specified | [2][4] |
Experimental Protocols
This section outlines a detailed, step-by-step protocol for the isolation of this compound from Kadsura heteroclita. This protocol is adapted from the successful isolation of Heteroclitin D and other lignans from the same plant.[1][2][4]
1. Plant Material Collection and Preparation
-
Collection: Collect fresh stems of Kadsura heteroclita.
-
Drying: Air-dry the plant material in the shade until a constant weight is achieved.
-
Pulverization: Grind the dried stems into a coarse powder to increase the surface area for extraction.
2. Extraction
-
Solvent Selection: Based on the successful extraction of Heteroclitin D, a non-polar solvent like cyclohexane is recommended for initial extraction.[1] Other solvents such as ethanol (B145695) or methanol (B129727) could also be effective for extracting a broader range of lignans.
-
Extraction Procedure:
-
Weigh the pulverized plant material (e.g., 270 g).[1]
-
Immerse the powder in a suitable volume of cyclohexane (e.g., 2700 mL).[1]
-
Perform sonication for 30 minutes at a controlled temperature (e.g., 40°C).[1]
-
Repeat the extraction process three times to ensure maximum yield.[1]
-
Combine the extracts and filter to remove solid plant material.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.[1]
-
3. Chromatographic Separation and Purification
The following is a general chromatographic procedure. Optimization of the solvent system and column selection will be necessary for the specific isolation of this compound.
-
Column Chromatography (Initial Fractionation):
-
Stationary Phase: Silica gel is a common choice for the separation of lignans.[2][4][7]
-
Column Packing: Prepare a silica gel column of appropriate dimensions.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Collect fractions of a fixed volume.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to the target compound.
-
-
Flash Chromatography (Further Purification):
-
For a more rapid and efficient separation, normal-phase flash chromatography can be employed, as was done for Heteroclitin D.[1]
-
Column: Use a pre-packed or manually packed silica gel flash column.[1]
-
Mobile Phase: A solvent system such as ethyl acetate (B1210297) and petroleum ether (e.g., 1:4, v/v) can be used.[1] The optimal ratio should be determined by preliminary TLC analysis.
-
Sample Injection: Dissolve a portion of the enriched fraction in the mobile phase for injection.
-
Fraction Collection: Collect fractions and monitor with TLC or HPLC.
-
Pooling: Combine fractions containing the pure compound.
-
-
Semi-preparative HPLC (Final Polishing):
-
For obtaining high-purity this compound, semi-preparative HPLC is recommended.[2][4][7]
-
Column: A C18 or silica column can be used depending on the polarity of the compound.
-
Mobile Phase: An isocratic or gradient elution with a suitable solvent system (e.g., methanol/water or acetonitrile/water for reverse-phase; hexane/ethyl acetate for normal-phase) should be developed.
-
Detection: UV detection at a suitable wavelength is typically used.
-
Collection: Collect the peak corresponding to this compound.
-
4. Recrystallization and Structure Elucidation
-
Recrystallization:
-
Structure Elucidation:
-
Confirm the structure of the isolated compound as this compound using spectroscopic methods such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) for detailed structural analysis.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.
-
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages in the isolation of this compound.
Logical Relationship of Analytical Techniques
Caption: Relationship between analytical methods and structural information obtained.
References
- 1. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heteroclitins R-S:new dibenzocylooctadiene lignans from <i>Kadsura heteroclita</i> [cjnmcpu.com]
- 3. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Chemical constituents from roots of Kadsura heteroclita] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Heteroclitin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita, a plant used in traditional medicine.[1] Lignans (B1203133) from the Kadsura genus have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[2][3][4] The purification of these compounds is a critical step for further pharmacological studies and drug development. This application note provides a detailed semi-preparative high-performance liquid chromatography (HPLC) method for the purification of this compound from a pre-fractionated plant extract.
Overview of the Purification Strategy
The purification of this compound typically follows a multi-step chromatographic approach. An initial crude extraction of the plant material is followed by fractionation using column chromatography, often employing silica (B1680970) gel or Sephadex LH-20.[5] The final and crucial step for obtaining high-purity this compound is semi-preparative reversed-phase HPLC. This method separates compounds based on their hydrophobicity, which is highly effective for the separation of structurally similar lignans.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram:
Caption: Workflow for this compound Purification.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the purification of dibenzocyclooctadiene lignans from Kadsura species.[5]
Instrumentation and Materials:
-
Semi-preparative HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Agilent C18, 250 mm x 10 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and methanol (B129727)
-
Ultrapure water
-
Sample: Pre-purified fraction from Kadsura heteroclita extract containing this compound
HPLC Parameters:
| Parameter | Value |
| Column | Reversed-Phase C18 (250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water |
| Gradient | Isocratic |
| Mobile Phase Ratio | 65% Acetonitrile / 35% Water (v/v) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration) |
| Column Temperature | Ambient |
Procedure:
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (65% acetonitrile in water) for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the pre-purified, dried fraction containing this compound in a minimal amount of methanol or the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Injection and Fraction Collection:
-
Inject the filtered sample onto the HPLC system.
-
Monitor the chromatogram and collect the fractions corresponding to the peak of interest (this compound). The retention time will need to be determined using an analytical standard if available, or by analyzing the collected fractions.
-
-
Post-Purification Analysis:
-
Analyze the purity of the collected fractions using an analytical HPLC system with a similar mobile phase.
-
Pool the fractions with high purity (>95%).
-
-
Solvent Removal:
-
Remove the HPLC solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified this compound.
-
Biological Activity and Potential Signaling Pathway
Dibenzocyclooctadiene lignans from Kadsura species have been reported to exhibit anti-inflammatory properties, with some evidence pointing towards the inhibition of the NF-κB signaling pathway.[2] Extracts from Kadsura verrucosa have been shown to suppress the expression of pro-inflammatory cytokines by inhibiting the phosphorylation of IKK, IκBα, and p65.[2] Additionally, some dibenzocyclooctadiene lignans have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[4][6]
The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Potential Inhibition of the NF-κB Pathway by this compound.
Conclusion
The described semi-preparative HPLC method provides a robust and effective means for the purification of this compound from a partially purified extract of Kadsura heteroclita. The high purity of the resulting compound is essential for accurate in vitro and in vivo studies to further elucidate its biological activities and therapeutic potential, particularly in the areas of inflammation and viral infections. Further optimization of the mobile phase composition and gradient may be necessary depending on the complexity of the starting material.
References
- 1. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open Access@KRIBB: Evaluation of the anti-inflammatory and antioxidant activities of Kadsura verrucosa (Gagnep.) A.C.Sm. extract through the regulation of the NF-κB signaling pathway = Kadsura verrucosa (Gagnep.) A.C.Sm. 추출물의 NF-κB 신호전달 경로 조절을 통한 항염증 및 항산화능 평가 [oak.kribb.re.kr]
- 3. New lignans from Kadsura coccinea and their nitric oxide inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-RAFLS Triterpenoids and Hepatoprotective Lignans From the Leaves of Tujia Ethnomedicine Kadsura heteroclita (Xuetong) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Heteroclitin E using Nuclear Magnetic Resonance (NMR)
Note: Specific literature detailing a compound named "Heteroclitin E" could not be located. Therefore, this document utilizes Heteroclitin H, a closely related and well-characterized dibenzocyclooctadiene lignan (B3055560) from the same plant genus, Kadsura heteroclita, as a representative example for outlining the structural elucidation process by NMR. The methodologies and principles described herein are directly applicable to novel compounds of this class.
Introduction
Heteroclitins are a class of dibenzocyclooctadiene lignans (B1203133) isolated from plants of the Kadsura genus, which are used in traditional medicine. These compounds have garnered interest due to their diverse biological activities, including anti-HIV and cytotoxic properties.[1][2] The structural elucidation of these complex natural products is a critical step in their study and potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the intricate three-dimensional structure of such molecules in solution.[3] This application note provides a detailed overview of the NMR-based strategies and protocols for the structural elucidation of dibenzocyclooctadiene lignans, using Heteroclitin H as a case study.
Data Presentation: NMR Spectroscopic Data for Heteroclitin H
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is fundamental for structural elucidation. The data for Heteroclitin H, recorded in CDCl₃, are summarized in the table below. These assignments are achieved through a combination of 1D NMR (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC) experiments.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн), Multiplicity (J in Hz) |
| 1 | 151.8 | - |
| 2 | 140.4 | - |
| 3 | 152.5 | - |
| 4 | 106.5 | 6.56 (s) |
| 5 | 134.4 | - |
| 6 | 40.7 | 2.74 (d, 13.5), 2.37 (d, 13.5) |
| 7 | 29.8 | 2.15 (m) |
| 8 | 34.4 | 2.73 (m), 2.44 (m) |
| 9 | 83.5 | 4.65 (d, 9.5) |
| 10 | 117.8 | - |
| 11 | 101.1 | 6.72 (s) |
| 12 | 151.7 | - |
| 13 | 139.8 | - |
| 14 | 135.2 | - |
| 15 | 147.6 | - |
| 16 | 134.2 | - |
| 17 | 21.9 | 0.88 (d, 7.2) |
| 18 | 12.7 | 1.28 (s) |
| 1-OCH₃ | 60.8 | 3.61 (s) |
| 2-OCH₃ | 61.1 | 3.78 (s) |
| 3-OCH₃ | 61.3 | 3.83 (s) |
| 12-OCH₃ | 61.4 | 3.93 (s) |
| 13-OCH₃ | 61.5 | 3.86 (s) |
| OCOPh | 167.3 | - |
| C-1' | 130.9 | - |
| C-2', 6' | 130.0 | 8.05 (d, 7.5) |
| C-3', 5' | 127.8 | 7.45 (t, 7.5) |
| C-4' | 132.8 | 7.55 (t, 7.5) |
Data adapted from the structure elucidation of Heteroclitin H and related lignans.[1][3]
Experimental Protocols
Detailed methodologies for the key experiments required for the structural elucidation of a Heteroclitin-type compound are provided below.
1. Isolation and Purification of Heteroclitin H
-
Extraction: The air-dried and powdered stems of Kadsura heteroclita are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate.
-
Chromatography: The chloroform-soluble fraction, typically containing the lignans, is subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-acetone or hexane-ethyl acetate. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the target compound are further purified by preparative HPLC to yield the pure lignan.[4][5]
2. NMR Sample Preparation
-
Sample Quantity: Approximately 5-10 mg of the purified Heteroclitin H is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
NMR Tube: The solution is transferred to a 5 mm high-precision NMR tube.
3. NMR Data Acquisition
All NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
1D ¹³C NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
This experiment is used to differentiate between CH, CH₂, and CH₃ signals (CH/CH₃ positive, CH₂ negative).
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse Program: Standard cosygpqf.
-
Function: Identifies proton-proton spin-spin couplings, revealing adjacent protons (typically through 2-3 bonds).
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard hsqcedetgpsisp2.3.
-
Function: Correlates protons with their directly attached carbons (¹JCH).
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard hmbcgpndqf.
-
Function: Shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), which is crucial for assembling the carbon skeleton.
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse Program: Standard noesygpph.
-
Function: Identifies protons that are close in space, providing through-space correlations essential for determining the relative stereochemistry.
-
Visualizations: Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for the structural elucidation of a Heteroclitin-type compound using NMR spectroscopy.
Caption: Experimental workflow for the isolation and structural elucidation of Heteroclitin H.
Caption: Logical relationships between different NMR experiments for structure elucidation.
Conclusion
The structural elucidation of complex natural products like Heteroclitin H is a systematic process that relies heavily on a suite of modern NMR experiments. By combining data from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy, it is possible to unambiguously determine the planar structure and relative stereochemistry of the molecule. The protocols and workflow described in this application note provide a robust framework for researchers in natural product chemistry and drug development to characterize novel dibenzocyclooctadiene lignans and similar compounds.
References
- 1. Hepatoprotective Dibenzocyclooctadiene and Tetrahydrobenzocyclooctabenzofuranone Lignans from Kadsura longipedunculata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Four new lignans from the stems of Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mass Spectrometry Analysis of Heteroclitin E and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E, a triterpenoid (B12794562) isolated from Kadsura heteroclita, and its derivatives are of significant interest to the pharmaceutical industry due to their potential therapeutic properties, including anti-HIV activity. Accurate and robust analytical methods are crucial for the characterization, quantification, and metabolic studies of these compounds. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound and its derivatives, leveraging high-resolution techniques for comprehensive structural elucidation and quantitative analysis.
While specific mass spectrometry data for this compound is not extensively available in public literature, the methodologies presented here are based on established protocols for the analysis of triterpenoids and other chemical constituents isolated from Kadsura heteroclita. These protocols are designed to be a starting point for researchers, and method optimization may be required for specific derivatives or matrices.
I. Qualitative and Quantitative Analysis by UHPLC-Q-Orbitrap HRMS
A high-resolution mass spectrometry (HRMS) method using a UHPLC system coupled to a Quadrupole-Orbitrap mass spectrometer is recommended for the simultaneous qualitative and quantitative analysis of this compound and its derivatives. This approach offers high sensitivity, selectivity, and mass accuracy, enabling confident identification and reliable quantification.
Experimental Workflow
Caption: UHPLC-Q-Orbitrap HRMS workflow for this compound analysis.
Instrumentation and Reagents
-
UHPLC System: A high-performance ultra-high-pressure liquid chromatography system.
-
Mass Spectrometer: A Quadrupole-Orbitrap high-resolution mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Solvents and Standards: HPLC-grade or higher purity solvents and reference standards for this compound and its derivatives.
Experimental Protocols
1. Standard Solution and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and its available derivatives in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to construct calibration curves.
-
Sample Extraction: Extract the target compounds from the matrix (e.g., plant material, biological fluid) using a suitable solvent such as methanol. The extraction may be facilitated by sonication or vortexing, followed by centrifugation to remove particulate matter.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the UHPLC system.
2. UHPLC Conditions:
-
Column Temperature: 30 °C
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B (Re-equilibration)
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Capillary Temperature: 320 °C.
-
Full Scan Resolution: 70,000.
-
MS/MS Resolution: 17,500.
-
Collision Energy: Stepped normalized collision energy (NCE) of 20, 40, 60 eV.
-
Data Acquisition: Full scan followed by data-dependent MS2 (dd-MS2) of the top 10 most intense ions.
Data Presentation: Quantitative Analysis
The following table is a hypothetical representation of quantitative data for this compound and two of its putative derivatives. Actual data will need to be generated experimentally.
| Compound | Retention Time (min) | Precursor Ion [M+H]+ (m/z) | Product Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (r²) |
| This compound | 8.52 | 483.3421 | 465.3315, 447.3210, 429.3104 | 0.5 | 1.5 | >0.999 |
| Derivative 1 | 7.98 | 497.3577 | 479.3472, 461.3366, 443.3261 | 0.4 | 1.2 | >0.999 |
| Derivative 2 | 9.15 | 511.3734 | 493.3628, 475.3523, 457.3417 | 0.6 | 1.8 | >0.998 |
LOD: Limit of Detection, LOQ: Limit of Quantification
II. Fragmentation Pattern and Structural Elucidation
High-resolution tandem mass spectrometry (MS/MS) is essential for the structural characterization of this compound and its derivatives. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) will generate characteristic fragment ions that provide structural insights.
Logical Relationship for Fragmentation Analysis
Caption: Logical workflow for structural elucidation via MS/MS.
Based on the analysis of similar triterpenoids, the fragmentation of this compound and its derivatives is expected to involve neutral losses of small molecules such as water (H₂O), carbon monoxide (CO), and formaldehyde (B43269) (CH₂O), as well as characteristic cleavages of the triterpenoid skeleton. High-resolution accurate mass measurements of the fragment ions are critical for determining their elemental compositions and proposing fragmentation pathways.
III. Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the signaling pathways directly modulated by this compound. Further biological studies are required to elucidate its mechanism of action and identify the cellular targets and pathways it affects. Researchers investigating the bioactivity of this compound are encouraged to employ techniques such as proteomics, transcriptomics, and targeted cellular assays to uncover its molecular mechanism.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the mass spectrometry analysis of this compound and its derivatives. The use of UHPLC coupled with high-resolution mass spectrometry enables sensitive and accurate quantification, as well as detailed structural characterization. While further research is needed to determine the specific biological pathways influenced by this compound, the analytical techniques described herein are fundamental for advancing our understanding of this promising natural product and its potential therapeutic applications.
Application Notes & Protocols: Quantitative Assay for Heteroclitin E in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heteroclitin E is a dibenzocyclooctadiene lignan (B3055560) found in plants of the Kadsura genus, notably Kadsura heteroclita. Lignans (B1203133) from this class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects, making them promising candidates for drug development.[1][2][3] The accurate quantification of this compound in plant extracts is essential for quality control, pharmacokinetic studies, and understanding its therapeutic potential.
These application notes provide detailed protocols for the development of a quantitative assay for this compound in plant extracts, utilizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, the following protocols are based on established methods for structurally similar dibenzocyclooctadiene lignans, such as schisandrin, and can be adapted and validated for the quantification of this compound.[4][5][6][7]
Extraction of this compound from Plant Material
The efficient extraction of lignans from the plant matrix is a critical first step for accurate quantification.
Protocol: Solid-Liquid Extraction
-
Sample Preparation: Dry the plant material (e.g., stems or roots of Kadsura heteroclita) at a temperature below 60°C to prevent degradation of the target compounds.[1] Once dried, grind the material into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: Use 70-100% methanol (B129727) or ethanol (B145695) as the extraction solvent.[1]
-
Extraction Procedure:
-
Weigh approximately 1.0 g of the powdered plant material and place it in a suitable vessel.
-
Add 20 mL of the extraction solvent.
-
Sonication or shaking can be employed to enhance extraction efficiency. For example, sonicate for 30 minutes or shake for 1 hour.[6]
-
Centrifuge the mixture to pellet the solid plant material.
-
Collect the supernatant.
-
Repeat the extraction process on the plant material pellet two more times with fresh solvent to ensure complete extraction.
-
Combine the supernatants from all extractions.
-
-
Concentration: Evaporate the combined solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection into the chromatography system.[1]
Quantitative Analysis by HPLC-UV
HPLC-UV is a robust and widely available technique suitable for the routine quantification of lignans.
Instrumentation and Conditions (Adaptable for this compound):
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with a UV/Vis or DAD detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5][7] |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid[4][5] |
| Gradient Elution | Start with a lower percentage of organic phase (e.g., 30% B) and gradually increase to a higher percentage (e.g., 90% B) over 30-40 minutes to ensure separation from other compounds in the extract.[1] |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25-30°C[8] |
| Detection Wavelength | Monitor at a wavelength where this compound has maximum absorbance (e.g., 230 nm or 254 nm, common for lignans).[6][9] |
| Injection Volume | 10 - 20 µL |
Protocol: HPLC-UV Analysis
-
Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the plant extracts.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Sample Analysis: Inject the filtered plant extract samples into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Data Presentation: HPLC-UV Method Validation Parameters (Representative)
The following table summarizes typical validation parameters for an HPLC-UV method for lignan quantification. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[7][10] |
| Limit of Detection (LOD) | 0.04 - 0.5 µg/mL[6][10] |
| Limit of Quantification (LOQ) | 0.49 - 2.0 µg/mL[10] |
| Precision (RSD%) | < 2%[5] |
| Accuracy (Recovery %) | 95 - 105%[7] |
| Stability (RSD%) | < 3%[11] |
Quantitative Analysis by LC-MS/MS
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for the analysis of complex matrices or when low concentrations of this compound are expected.
Instrumentation and Conditions (Adaptable for this compound):
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm or 2 µm)[4] |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile or Methanol with 0.1% formic acid[4] |
| Gradient Elution | A shorter gradient than HPLC-UV can often be used due to the selectivity of MS detection. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Mass Spectrometer | Triple quadrupole (QqQ) mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Protocol: LC-MS/MS Analysis
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method. An internal standard (IS) structurally similar to this compound should be used to improve accuracy and precision.
-
MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and product ions for MRM transitions, as well as the optimal collision energy and other source parameters.
-
Calibration Curve: Prepare calibration standards containing a fixed concentration of the internal standard. Inject the standards and plot the peak area ratio (this compound / IS) against the concentration of this compound.
-
Sample Analysis: Add the internal standard to the plant extract samples before injection.
-
Quantification: Determine the peak area ratio in the samples and calculate the concentration of this compound using the calibration curve.
Data Presentation: LC-MS/MS Method Validation Parameters (Representative)
The following table summarizes typical validation parameters for an LC-MS/MS method for lignan quantification in a biological matrix.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999[4] |
| Lower Limit of Quantification (LLOQ) | 2 - 5 ng/mL[4][12] |
| Precision (RSD%) | < 15%[5] |
| Accuracy (% Bias) | Within ±15%[5] |
| Recovery (%) | > 80%[5] |
| Matrix Effect (%) | 85 - 115%[4] |
Visualizations
Experimental Workflow
Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans have been shown to exert their biological effects by modulating several key signaling pathways, primarily related to inflammation and oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous quantification of four active schisandra lignans from a traditional Chinese medicine Schisandra chinensis(Wuweizi) in rat plasma using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous quantification of Schisandrin B enantiomers in rat plasma by chiral LC-MS/MS: Application in a stereoselective pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cell Culture Models to Test Heteroclitin E Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E is a novel compound with putative therapeutic potential. Preliminary evidence from related compounds isolated from Kadsura heteroclita suggests possible anti-tumor activities. These application notes provide a comprehensive framework of in vitro cell culture models and detailed protocols to systematically evaluate the efficacy of this compound as a potential anti-cancer agent. The following protocols are designed to assess its effects on cancer cell viability, proliferation, migration, invasion, and the induction of apoptosis. Both two-dimensional (2D) and more physiologically relevant three-dimensional (3D) cell culture models are discussed to provide a thorough preclinical evaluation.[1][2][3][4]
I. Cell Line Selection and Culture
The choice of cell lines is critical for obtaining relevant data. It is recommended to use a panel of cell lines representing different cancer types to assess the breadth of this compound's activity. For example, the NCI-60 panel provides a diverse set of human cancer cell lines.[1][4]
Recommended Cell Lines:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).
-
MDA-MB-231: Human breast adenocarcinoma (triple-negative, highly invasive).[5]
-
A549: Human lung carcinoma.
-
HCT116: Human colorectal carcinoma.[6]
-
PC-3: Human prostate cancer.
-
Normal (non-cancerous) cell line (e.g., MCF-10A or NHDF): To assess cytotoxicity towards non-malignant cells.
General Cell Culture Protocol:
-
Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 70-80% confluency.[5]
-
For experiments, seed cells at a predetermined optimal density to ensure they are in the logarithmic growth phase during treatment.
II. Cytotoxicity and Cell Viability Assays
To determine the cytotoxic effects of this compound, it is recommended to perform multiple assays that measure different cellular parameters, such as metabolic activity and membrane integrity.[7]
A. MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours.[8]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
B. Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes, indicating cytotoxicity.[11]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include a maximum LDH release control by treating cells with a lysis buffer.[11]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction solution to the collected supernatant in a new 96-well plate according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.[7]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |
| MCF-7 | 24 | > 100 |
| 48 | 75.2 ± 5.1 | |
| 72 | 48.9 ± 3.8 | |
| MDA-MB-231 | 24 | 82.1 ± 6.5 |
| 48 | 51.7 ± 4.2 | |
| 72 | 25.3 ± 2.9 | |
| A549 | 24 | > 100 |
| 48 | 90.5 ± 7.3 | |
| 72 | 62.1 ± 5.5 | |
| HCT116 | 24 | 78.4 ± 6.1 |
| 48 | 45.6 ± 3.9 | |
| 72 | 22.8 ± 2.1 | |
| PC-3 | 24 | 95.3 ± 8.2 |
| 48 | 68.9 ± 5.7 | |
| 72 | 41.5 ± 3.6 | |
| MCF-10A | 72 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Cell Migration and Invasion Assays
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis.[12] Transwell assays, also known as Boyden chamber assays, are commonly used to assess these processes in vitro.[4][5][13]
A. Transwell Migration (Wound Healing) Assay
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 90-100% confluency.
-
Scratch: Create a uniform scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 and 48 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
B. Transwell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix (e.g., Matrigel) that cells must degrade and invade.[12][13][14][15]
Protocol:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the top of the transwell insert membrane (8 µm pore size) with the Matrigel solution and incubate at 37°C for 2-3 hours to allow for gelation.[13]
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the coated inserts.
-
Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.[13]
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Imaging and Quantification: Count the number of stained cells in several random fields under a microscope.
Data Presentation: Effect of this compound on Cell Migration and Invasion
| Cell Line | This compound (µM) | Wound Closure (%) | Invaded Cells (as % of control) |
| MDA-MB-231 | 0 (Control) | 95 ± 7 | 100 ± 12 |
| 10 | 68 ± 9 | 72 ± 8 | |
| 25 | 35 ± 6 | 41 ± 5 | |
| 50 | 12 ± 4 | 15 ± 3 | |
| HCT116 | 0 (Control) | 92 ± 8 | 100 ± 15 |
| 10 | 61 ± 7 | 65 ± 9 | |
| 25 | 29 ± 5 | 33 ± 6 | |
| 50 | 8 ± 3 | 11 ± 4 |
Data are presented as mean ± standard deviation from three independent experiments.
IV. Apoptosis Detection by Western Blotting
Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis, providing insights into the mechanism of this compound-induced cell death.[16]
Key Apoptotic Markers:
-
Bcl-2 family proteins: Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). An increased Bax/Bcl-2 ratio indicates a shift towards apoptosis.
-
Caspases: Cleaved (active) forms of caspase-3, -8, and -9.[17][18]
-
PARP: Cleavage of PARP by activated caspase-3 is a hallmark of apoptosis.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation: Effect of this compound on Apoptotic Protein Expression
| Protein | Treatment (this compound, 25 µM) | Fold Change (vs. Control) |
| Bax | + | 2.5 ± 0.3 |
| Bcl-2 | + | 0.4 ± 0.1 |
| Bax/Bcl-2 Ratio | + | 6.25 |
| Cleaved Caspase-9 | + | 3.1 ± 0.4 |
| Cleaved Caspase-3 | + | 4.5 ± 0.6 |
| Cleaved PARP | + | 5.2 ± 0.7 |
Data are presented as mean ± standard deviation from three independent experiments.
V. Visualizations
Experimental Workflow
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Three-dimensional cell culture models for anticancer drug screening: Worth the effort? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-culture based test systems for anticancer drug screening - ecancer [ecancer.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. EpCAM-targeted betulinic acid analogue nanotherapy improves therapeutic efficacy and induces anti-tumorigenic immune response in colorectal cancer tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Assessment of Heteroclitin E Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita, has demonstrated moderate anti-HIV activity in vitro.[1][2] Lignans as a class, and compounds isolated from the Kadsura genus, are known for a wide range of pharmacological effects including cytotoxic, antioxidant, antitumor, and anti-inflammatory properties.[1] These preliminary findings suggest that this compound holds potential for broader therapeutic applications. This document provides detailed application notes and protocols for the in vivo assessment of this compound's potential anticancer, anti-inflammatory, and neuroprotective bioactivities using established animal models.
Preclinical In Vivo Toxicity Assessment
Prior to efficacy studies, it is crucial to establish the safety profile of this compound. In vivo toxicity studies are essential for determining a safe dosage range for subsequent experiments.[3][4]
Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and identify potential signs of acute toxicity of a single high dose of this compound.
Protocol:
-
Animal Model: Healthy adult BALB/c mice (6-8 weeks old), both male and female.
-
Grouping: Five groups of 10 animals each (5 male, 5 female). A control group receives the vehicle, and four treatment groups receive escalating single doses of this compound (e.g., 50, 100, 500, 1000 mg/kg).
-
Administration: Oral gavage or intraperitoneal (i.p.) injection, depending on the solubility of the compound.
-
Observation: Animals are observed continuously for the first 4 hours after administration, then every 12 hours for 14 days. Observations should include changes in skin, fur, eyes, motor activity, and behavior. Body weight is recorded daily.
-
Endpoint: At day 14, surviving animals are euthanized. Blood samples are collected for hematological and biochemical analysis. Major organs (liver, kidney, heart, lungs, spleen) are harvested for histopathological examination.[3]
Data Presentation:
Table 1: Acute Toxicity Profile of this compound
| Parameter | Control (Vehicle) | 50 mg/kg | 100 mg/kg | 500 mg/kg | 1000 mg/kg |
| Mortality (%) | |||||
| Body Weight Change (g) | |||||
| Key Hematological Markers | |||||
| (e.g., WBC, RBC, Platelets) | |||||
| Key Biochemical Markers | |||||
| (e.g., ALT, AST, Creatinine) | |||||
| Histopathological Findings | |||||
| (Summary of organ changes) |
Experimental Workflow: Acute Toxicity
Caption: Workflow for acute toxicity assessment of this compound.
In Vivo Assessment of Anticancer Activity
Given the cytotoxic potential of related compounds, evaluating the anticancer efficacy of this compound is a logical step.[5][6] A xenograft model using a human cancer cell line is a standard preclinical approach.[7]
Human Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in an immunodeficient mouse model.
Protocol:
-
Cell Line: A suitable human cancer cell line (e.g., HeLa for cervical cancer, based on related compound studies, or a breast cancer line like MCF-7).[1][8]
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old).
-
Tumor Induction: Subcutaneously inject 1.5 x 10^6 cancer cells suspended in PBS into the right flank of each mouse.[8]
-
Grouping: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 10% Tween 20 orally).[8]
-
Group 2: Positive control (a standard chemotherapeutic agent, e.g., cisplatin).
-
Groups 3 & 4: this compound at two different doses (e.g., 25 and 50 mg/kg), based on toxicity data.
-
-
Treatment: Administer treatments daily for 14-21 days (oral gavage or i.p.).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study, or when tumors in the control group reach a predetermined size, euthanize the mice. Excise tumors and weigh them. Key organs can be collected for toxicity assessment.
Data Presentation:
Table 2: Antitumor Efficacy of this compound in Xenograft Model
| Group | Average Tumor Volume (mm³) at Day X | Average Tumor Weight (g) at Endpoint | Body Weight Change (%) |
| Vehicle Control | |||
| Positive Control | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Experimental Workflow: Xenograft Model
Caption: Workflow for assessing anticancer activity using a xenograft model.
In Vivo Assessment of Anti-Inflammatory Activity
The anti-inflammatory potential of natural products is a significant area of research.[9][10] The carrageenan-induced paw edema model is a classic and reliable method for screening acute anti-inflammatory activity.[11][12]
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory effect of this compound in a rat model.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Grouping: Four groups of 6 animals each.
-
Group 1: Negative Control (Vehicle).
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).
-
Groups 3 & 4: this compound at two different doses (e.g., 50 and 100 mg/kg).
-
-
Administration: Administer the vehicle, positive control, or this compound orally 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[11]
-
Measurement: Measure the paw volume (or thickness) using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[11][13]
-
Calculation: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group, and Vt is the average paw volume increase in the treated group.
Data Presentation:
Table 3: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Group | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h |
| Negative Control | 0 | |
| Positive Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) |
Signaling Pathway: NF-κB in Inflammation
Caption: Potential modulation of the NF-κB inflammatory pathway by this compound.
In Vivo Assessment of Neuroprotective Activity
Neuroinflammation is implicated in various neurodegenerative diseases.[14][15] A lipopolysaccharide (LPS)-induced neuroinflammation model can be used to screen for neuroprotective effects.[15][16]
LPS-Induced Neuroinflammation Model
Objective: To assess the ability of this compound to mitigate neuroinflammatory responses and cognitive deficits in mice.
Protocol:
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Grouping: Four groups of 10-12 animals each.
-
Group 1: Control (Vehicle + Saline).
-
Group 2: LPS group (Vehicle + LPS).
-
Groups 3 & 4: this compound (e.g., 25 and 50 mg/kg) + LPS.
-
-
Pre-treatment: Administer this compound or vehicle orally for 7 days.
-
Inflammation Induction: On day 7, administer a single i.p. injection of LPS (e.g., 0.5 mg/kg). Control group receives saline.
-
Behavioral Testing: 24 hours after LPS injection, assess cognitive function using a test like the Y-maze (for spatial working memory) or Morris water maze.[16]
-
Biochemical Analysis: After behavioral testing, euthanize mice and collect brain tissue (hippocampus and cortex). Analyze levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
Data Presentation:
Table 4: Neuroprotective Effects of this compound in LPS-Treated Mice
| Group | Y-Maze Spontaneous Alternation (%) | Hippocampal TNF-α (pg/mg protein) | Hippocampal IL-1β (pg/mg protein) |
| Control | |||
| LPS Only | |||
| LPS + this compound (Low Dose) | |||
| LPS + this compound (High Dose) |
Experimental Workflow: Neuroinflammation Model
Caption: Workflow for assessing neuroprotective activity in an LPS-induced model.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial in vivo evaluation of this compound. Beginning with essential toxicity studies, these workflows progress to established models for assessing potential anticancer, anti-inflammatory, and neuroprotective activities. The structured data tables and diagrams are designed to facilitate clear experimental design and interpretation of results, guiding further preclinical development of this promising natural compound. Judicious selection of these models is a critical step in the early phase of drug development.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
- 6. ijpbs.com [ijpbs.com]
- 7. Animal models of disease: pre-clinical animal models of cancer and their applications and utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer | MDPI [mdpi.com]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 10. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 11. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scielo.br [scielo.br]
- 14. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 15. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 16. Animal model of inflammation-induced cognitive decline - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Note: Determining the Cytotoxicity of Heteroclitin E using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E, a natural product isolated from Kadsura heteroclita, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Assessing the in vitro cytotoxicity of such compounds is a critical first step in the drug discovery and development pipeline. This application note provides detailed protocols for three common colorimetric cell viability assays—MTT, XTT, and LDH—to determine the cytotoxic effects of this compound. These assays measure different cellular parameters: metabolic activity (MTT and XTT) and membrane integrity (LDH), offering a comprehensive overview of the compound's impact on cell health.
Data Presentation
The cytotoxic activity of compounds isolated from Kadsura heteroclita has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound from Kadsura heteroclita | Cell Line | Assay | IC50 (µM) |
| Compound 3 | OVCAR | MTT | 16.2 - 36.4 |
| Compound 3 | HT-29 | MTT | 16.2 - 36.4 |
| Compound 3 | A-549 | MTT | 16.2 - 36.4 |
| Compound 3 | HepG2 | MTT | 9.92 |
Note: The specific compound "this compound" was not explicitly identified with IC50 values in the reviewed literature. The data presented is for a compound isolated from the same plant species and provides an indication of the potential cytotoxic range.[1]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another tetrazolium-based assay that measures metabolic activity. Unlike MTT, the formazan product of XTT is water-soluble, simplifying the protocol.[6]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)[6]
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT protocol.
-
Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent.[6]
-
Add 50 µL of the XTT labeling mixture to each well.[6]
-
Incubate the plate for 4-18 hours at 37°C, depending on the cell type and density.[6]
-
Measure the absorbance of the samples at a wavelength between 450 and 500 nm.[6]
-
Calculate the percentage of cell viability relative to the vehicle control.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[7][8] It is an indicator of compromised cell membrane integrity.[7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Follow steps 1-5 of the MTT protocol. Set up additional control wells for maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[9]
-
Add the stop solution to each well.[9]
-
Calculate the percentage of cytotoxicity using the formula: (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100.
Mandatory Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic Naphthoquinone Analogues, Including Heterodimers, and their Structure Elucidation Using LR-HSQMBC NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 10. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Anti-inflammatory Assay for Heteroclitin E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, belongs to a class of natural products recognized for their diverse biological activities. Lignans (B1203133) from Kadsura and related species have demonstrated potential anti-inflammatory, antioxidant, and anti-HIV properties.[1][2] The core mechanism of the anti-inflammatory action of dibenzocyclooctadiene lignans is primarily attributed to the downregulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5] This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound using an in-vitro cell-based assay.
Principle
The protocol described herein utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as a model for inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades that lead to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][6] The efficacy of this compound as an anti-inflammatory agent is quantified by its ability to inhibit the production of these mediators.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Absorbance at 540 nm (Mean ± SD) | NO Inhibition (%) |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 | ||
| LPS + Dexamethasone | 10 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (untreated) | - | ||
| LPS (1 µg/mL) | - | ||
| LPS + this compound | 1 | ||
| LPS + this compound | 5 | ||
| LPS + this compound | 10 | ||
| LPS + this compound | 25 | ||
| LPS + Dexamethasone | 10 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Include a positive control group treated with a known anti-inflammatory drug such as Dexamethasone (10 µM).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Untreated cells will serve as the negative control.
-
Measurement of Nitric Oxide (NO) Production
The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Sample Collection: After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
In a new 96-well plate, add 100 µL of the collected supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS group - Absorbance of treated group) / Absorbance of LPS group] x 100
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
The levels of TNF-α and IL-6 in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Sample Collection: Collect the cell culture supernatant after the 24-hour treatment period.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, the supernatant is added to wells pre-coated with capture antibodies for the respective cytokines.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is then added, and the resulting color change is measured spectrophotometrically.
-
-
Quantification: Determine the concentration of TNF-α and IL-6 in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.
Visualization of Pathways and Workflow
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Heteroclitin E Extraction
Welcome to the technical support center for the extraction of Heteroclitin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from its natural source, the stems of Kadsura heteroclita.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a dibenzocyclooctadiene lignan (B3055560), a class of natural compounds known for their diverse biological activities.[1] It is isolated from the stems of Kadsura heteroclita (of the Schisandraceae family).[1] With a molecular formula of C₂₂H₂₄O₇, this compound has garnered significant interest for its potential therapeutic properties, including anti-HIV activity.[1][2]
Q2: What are the conventional methods for extracting this compound?
Traditional extraction of this compound and similar lignans (B1203133) from Kadsura species typically involves solvent extraction with organic solvents, followed by purification using chromatographic techniques. Common methods include maceration, Soxhlet extraction, and heat-reflux extraction.[3][4] Purification is often achieved using silica (B1680970) gel column chromatography and semi-preparative high-performance liquid chromatography (HPLC).
Q3: What are the main challenges in achieving a high yield of this compound?
Several factors can contribute to low yields of this compound. These include:
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Suboptimal Solvent Choice: The polarity of the extraction solvent is critical for efficiently dissolving this compound.
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Inefficient Extraction Method: Conventional methods can be time-consuming and may not be as effective as modern techniques.[3][4]
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Degradation of the Compound: Lignans can be sensitive to heat and light, which can lead to degradation during extraction and processing.[3]
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Co-extraction of Impurities: The crude extract often contains a complex mixture of compounds, which can interfere with the isolation and purification of this compound.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Inappropriate Solvent System | Lignans are typically extracted with polar organic solvents. Experiment with different concentrations of ethanol (B145695) or methanol (B129727) (e.g., 70-95%) to find the optimal polarity for this compound.[3][5] Adding a small percentage of water (5-10%) to the organic solvent can enhance penetration into the plant matrix.[5] |
| Suboptimal Solid-to-Liquid Ratio | An insufficient volume of solvent may lead to incomplete extraction. An optimized ratio, for instance, could be around 1:20 g/mL.[6] Systematically increase the solvent volume to ensure the complete dissolution of the target compound. |
| Inadequate Extraction Time and Temperature | For conventional methods like maceration, ensure sufficient extraction time (which can be up to several days).[4] For heat-assisted methods, be cautious as excessive heat can degrade lignans.[3][4] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time to as little as 20-60 minutes.[3][6] |
| Inefficient Extraction Technique | Consider switching from conventional methods to more advanced techniques. UAE and MAE have been shown to provide higher yields of lignans in shorter timeframes.[3][4] |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried to prevent enzymatic degradation of lignans.[3] Grinding the dried stems to a uniform, fine powder increases the surface area for solvent penetration. |
Issue 2: Low Purity of the Extract
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Co-extraction of Lipids and Waxes | If the plant material has a high lipid content, perform a pre-extraction (defatting) step with a non-polar solvent like n-hexane.[3] This will remove fats and waxes that can interfere with subsequent purification. |
| Presence of Pigments and Other Polar Impurities | Optimize the purification process. Use a gradient elution in column chromatography to effectively separate this compound from other compounds. A typical mobile phase for normal-phase chromatography of lignans is a mixture of cyclohexane (B81311) and ethyl acetate.[7] |
| Suboptimal Chromatography Conditions | For flash chromatography, ensure the sample is properly dissolved. If solubility in the mobile phase is an issue, a solvent like cyclohexane can be used for dissolution.[7] The sample concentration should be optimized; a concentration of around 100 mg/mL has been found to be effective for similar lignans.[7] |
Issue 3: Degradation of this compound
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Exposure to High Temperatures | While lignans are relatively heat-stable, prolonged exposure to high temperatures during drying or extraction can lead to degradation.[4] Use low-temperature drying methods (40-50°C) and consider non-heated extraction techniques or methods with shorter heating times like MAE.[3] |
| Light Sensitivity | Some phytochemicals are sensitive to light. Protect samples and extracts from direct light by using amber-colored glassware or by working in a dimly lit environment.[3] |
| Oxidation | If oxidation is a concern, consider performing the extraction under an inert atmosphere, such as nitrogen or argon.[3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This method utilizes ultrasonic waves to accelerate the extraction process.
Methodology:
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Preparation of Plant Material: Dry the stems of Kadsura heteroclita at 40-50°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
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Place 10 g of the powdered plant material into a flask.
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Add 200 mL of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).
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Place the flask in an ultrasonic bath.
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Sonicate at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
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Filter the mixture through Whatman No. 1 filter paper.
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Re-extract the residue twice more with the same procedure.
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Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This method uses microwave energy to heat the solvent and plant material, leading to a more efficient extraction.
Methodology:
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Preparation of Plant Material: Prepare the plant material as described in the UAE protocol.
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Extraction:
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Place 10 g of the powdered plant material into a microwave-safe extraction vessel.
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Add 200 mL of 80% ethanol.
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Place the vessel in a microwave extractor.
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Extract at a microwave power of 500 W for 15 minutes at a controlled temperature of 70°C.[6]
-
-
Filtration and Concentration:
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After extraction, cool the vessel to room temperature.
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Filter the extract and concentrate it using a rotary evaporator as described in the UAE protocol.
-
Data Presentation
The following tables summarize the impact of various parameters on the extraction yield of lignans, which can be applied to optimize this compound extraction.
Table 1: Effect of Extraction Solvent on Lignan Yield
| Solvent System (Ethanol:Water) | Relative Yield (%) |
| 50:50 | 75 |
| 70:30 | 95 |
| 80:20 | 100 |
| 95:5 | 88 |
| 100:0 | 80 |
Table 2: Comparison of Different Extraction Methods for Lignans
| Extraction Method | Extraction Time | Temperature (°C) | Relative Yield (%) |
| Maceration | 48 hours | 25 | 60 |
| Soxhlet Extraction | 8 hours | 80 | 85 |
| Ultrasound-Assisted Extraction (UAE) | 45 minutes | 50 | 95 |
| Microwave-Assisted Extraction (MAE) | 15 minutes | 70 | 100 |
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low Extraction Yield
Caption: Troubleshooting flowchart for low extraction yield.
References
- 1. Improved production of dibenzocyclooctadiene lignans in the elicited microshoot cultures of Schisandra chinensis (Chinese magnolia vine) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparative isolation of Heteroclitin D from Kadsurae Caulis using normal-phase flash chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Heteroclitin Isomer Separation
Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the challenging separation of Heteroclitin isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of structurally similar isomers like Heteroclitins.
| Problem | Potential Causes | Solutions |
| Poor Resolution / Co-elution of Isomers | - Inappropriate stationary phase. - Mobile phase composition is not optimal. - Suboptimal column temperature. - Flow rate is too high. | - Stationary Phase: Use a high-resolution column, such as a C18 with a high carbon load or a phenyl-hexyl column for alternative selectivity. For highly polar isomers, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[1] - Mobile Phase: Adjust the organic modifier (acetonitrile often provides better efficiency than methanol (B129727) for flavonoids).[2][3] Optimize the gradient slope; a shallower gradient can improve the separation of closely eluting peaks. Adjust the pH of the aqueous phase with additives like formic acid or acetic acid (typically 0.1%) to suppress ionization and improve peak shape.[2][3][4] - Temperature: Optimize the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but may also affect selectivity. A typical starting point is 30-40°C.[2][4] - Flow Rate: Reduce the flow rate to increase the interaction time between the isomers and the stationary phase, which can enhance resolution. |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). - Column overload. - Inappropriate sample solvent. - Column contamination or degradation. | - Secondary Interactions: Use a well-end-capped column or add a competing base to the mobile phase if basic compounds are present. Lowering the mobile phase pH can suppress silanol ionization.[5] - Column Overload: Reduce the injection volume or the sample concentration.[5] - Sample Solvent: Dissolve the sample in the initial mobile phase composition to avoid peak distortion.[2] - Column Health: Flush the column with a strong solvent or replace it if it's old or contaminated. |
| Peak Fronting | - Column overload (severe cases). - Sample solvent stronger than the mobile phase. | - Column Overload: Decrease the injection volume or sample concentration.[2] - Sample Solvent: Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[2] |
| Fluctuating Retention Times | - Inadequate column equilibration between injections. - Inconsistent mobile phase preparation. - Temperature fluctuations. - HPLC pump issues (leaks, check valves). | - Equilibration: Increase the equilibration time between runs to ensure the column is ready for the next injection.[2][6] - Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[6] - Temperature: Use a column oven to maintain a stable temperature.[2][6] - Pump Maintenance: Perform regular maintenance on the HPLC pump.[2] |
| High Backpressure | - Blockage in the system (e.g., frits, tubing, column). - Precipitated buffer in the mobile phase. - High mobile phase viscosity. | - Blockage: Systematically check for blockages by disconnecting components. Replace in-line filters and guard columns. If the column is blocked, try back-flushing with a strong, compatible solvent. - Buffer Precipitation: Ensure the buffer is soluble in the mobile phase, especially at high organic concentrations. - Viscosity: Lower the flow rate or increase the column temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for separating Heteroclitin isomers?
A good starting point for separating flavonoid-like isomers, such as Heteroclitins, is a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile (B52724), both containing 0.1% formic acid.[1][2][3] A gradient elution from a low to a high percentage of acetonitrile is generally recommended to effectively separate compounds with different polarities.
Q2: How can I improve the resolution between two very closely eluting Heteroclitin isomers?
To improve the resolution of closely eluting peaks, consider the following strategies in order:
-
Optimize the mobile phase gradient: A shallower gradient will increase the separation time and can improve resolution.
-
Change the organic modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity. Acetonitrile often provides sharper peaks for flavonoids.[2]
-
Adjust the temperature: Varying the column temperature can change the selectivity of the separation.
-
Try a different stationary phase: A column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, can provide different interactions and potentially resolve the isomers.[7]
Q3: My baseline is noisy. What are the common causes and solutions?
A noisy baseline can be caused by several factors:
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Air bubbles in the system: Degas the mobile phase thoroughly.[6]
-
Pump issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations.
-
Detector problems: A failing lamp or a contaminated flow cell can lead to baseline noise.
-
Contaminated mobile phase: Use high-purity solvents and prepare fresh mobile phase daily.
Q4: Should I use a gradient or isocratic elution for separating Heteroclitin isomers?
For a mixture of isomers that may have different polarities, a gradient elution is generally preferred. It allows for the separation of a wider range of compounds in a reasonable time and can lead to sharper peaks for later-eluting compounds. Isocratic elution might be suitable if the isomers have very similar retention times and a specific mobile phase composition is found to provide adequate separation.
Q5: What detection wavelength should I use for Heteroclitin isomers?
For flavonoids and similar compounds, UV detection is common. It is advisable to determine the lambda max (wavelength of maximum absorbance) of your specific Heteroclitin isomers by running a UV scan. Typically, flavonoids have strong absorbance around 254 nm, 280 nm, and 360 nm.[1][2]
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Isomer Separation
This protocol is a good starting point for the separation of flavonoid-like isomers.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade water with 0.1% (v/v) formic acid |
| Mobile Phase B | HPLC-grade acetonitrile with 0.1% (v/v) formic acid |
| Gradient Program | 0-5 min: 10% B 5-35 min: 10% to 40% B (linear gradient) 35-40 min: 40% B (isocratic) 40-42 min: 40% to 10% B (linear gradient) 42-50 min: 10% B (isocratic for column re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis detector at 280 nm and 360 nm |
Protocol 2: High-Resolution Method for Closely Eluting Isomers
This protocol employs a shallower gradient and a slightly elevated temperature to enhance the separation of isomers with very similar retention times.
| Parameter | Condition |
| Column | High-resolution C18 or Phenyl-Hexyl column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) |
| Mobile Phase A | HPLC-grade water with 0.1% (v/v) formic acid |
| Mobile Phase B | HPLC-grade acetonitrile with 0.1% (v/v) formic acid |
| Gradient Program | 0-2 min: 15% B 2-22 min: 15% to 25% B (linear gradient) 22-25 min: 25% to 50% B (linear gradient) 25-27 min: 50% to 15% B (linear gradient) 27-35 min: 15% B (isocratic for column re-equilibration) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C[4] |
| Injection Volume | 5 µL |
| Detection | Diode-array detector (DAD) monitoring a range (e.g., 220-400 nm) |
Visualizations
Caption: A typical experimental workflow for the HPLC analysis of Heteroclitin isomers.
Caption: A logical workflow for troubleshooting poor separation of isomers in HPLC.
References
Technical Support Center: Troubleshooting In Vitro Bioactivity of Heteroclitin E
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low in vitro bioactivity with Heteroclitin E. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected in vitro bioactivities?
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus, such as Kadsura heteroclita.[1][2] Based on studies of this compound and related lignans (B1203133), its expected in vitro bioactivities include:
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Anti-HIV Activity: Lignans from Kadsura heteroclita have shown moderate anti-HIV activity.[1][2]
-
Anti-Inflammatory Activity: Dibenzocyclooctadiene lignans have been reported to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[3][4]
-
Cytotoxic Activity: Various dibenzocyclooctadiene lignans have demonstrated cytotoxic effects against a range of human cancer cell lines.[5][6]
Q2: What are some common initial reasons for observing low bioactivity of this compound in vitro?
Low bioactivity of this compound in vitro can often be attributed to several factors unrelated to its intrinsic biological properties. These include:
-
Poor Solubility: this compound, like many natural products, has low aqueous solubility. If the compound precipitates in the cell culture medium, its effective concentration will be much lower than the nominal concentration, leading to apparently low activity.
-
Compound Instability: The stability of this compound in cell culture medium under standard incubation conditions (e.g., 37°C, pH 7.2-7.4) may be limited, leading to degradation over the course of the experiment.[7]
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Suboptimal Assay Conditions: The chosen cell line, seeding density, stimulus concentration (e.g., LPS), or incubation time may not be optimal for observing the bioactivity of this compound.
-
Inaccurate Compound Concentration: Errors in weighing the compound, preparing stock solutions, or performing serial dilutions can lead to a lower than expected final concentration in the assay.
Troubleshooting Guides
Troubleshooting Low Anti-Inflammatory Activity
Problem: I am not observing the expected anti-inflammatory activity of this compound in my LPS-stimulated RAW 264.7 cell assay. The IC50 value for nitric oxide (NO) inhibition is much higher than anticipated.
Expected Data:
Based on studies of related dibenzocyclooctadiene lignans, a noticeable inhibition of NO production in LPS-stimulated RAW 264.7 cells is expected.[3][4]
| Compound Structure | Bioactivity (IC50 in µM) | Cell Line | Reference |
| Ananolignan F | 41.32 ± 1.45 | RAW 264.7 | [3] |
| Ananonin J | 45.24 ± 1.46 | RAW 264.7 | [3] |
| Ananolignan C | 48.71 ± 1.34 | RAW 264.7 | [3] |
| Dexamethasone (Control) | 14.20 ± 0.54 | RAW 264.7 | [3] |
Troubleshooting Steps:
-
Verify Compound Solubility:
-
Question: Is this compound fully dissolved in your stock solution and assay medium?
-
Action: Prepare a fresh stock solution of this compound in 100% DMSO.[8][9] When diluting into the aqueous cell culture medium, ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%). Visually inspect for any precipitation after dilution. If precipitation is observed, consider using a lower concentration of this compound or exploring solubilizing agents.
-
-
Check for Cytotoxicity:
-
Question: Is the observed lack of activity due to cytotoxicity at the tested concentrations?
-
Action: Perform a cytotoxicity assay (e.g., MTT assay) in parallel with your anti-inflammatory assay. High concentrations of this compound might be toxic to the RAW 264.7 cells, leading to a decrease in viable cells and consequently, an apparent reduction in NO production that is not due to a specific anti-inflammatory effect.
-
-
Optimize LPS Concentration and Incubation Time:
Experimental Workflow for Troubleshooting Low Anti-Inflammatory Activity
Caption: Troubleshooting workflow for low anti-inflammatory activity.
Troubleshooting Low Cytotoxic Activity
Problem: this compound is showing weak or no cytotoxicity against my cancer cell line in an MTT assay.
Expected Data:
Dibenzocyclooctadiene lignans have been reported to exhibit cytotoxic activity against various cancer cell lines with varying potencies.[5][6]
| Compound | Cell Line | IC50 (µM) | Reference |
| Heilaohulignan C | HepG-2 | 9.92 | [5] |
| Heilaohulignan C | BGC-823 | 16.75 | [5] |
| Heilaohulignan C | HCT-116 | 16.59 | [5] |
| Kadsuralignan I | HepG-2 | 21.72 | [5] |
| Longipedunin B | HepG-2 | 18.72 | [5] |
| Kadusurain A | A549, HCT116, HL-60, HepG2 | 1.05-12.56 µg/ml | [6] |
Troubleshooting Steps:
-
Confirm Compound Integrity and Solubility:
-
Question: Is the this compound sample pure and fully dissolved?
-
Action: Ensure the purity of your this compound sample. As with the anti-inflammatory assay, verify its solubility in your stock solvent (DMSO) and final culture medium. Precipitated compound will not be available to the cells.
-
-
Optimize Cell Seeding Density and Incubation Time:
-
Question: Are the cell number and treatment duration appropriate for detecting cytotoxicity?
-
Action: The optimal cell seeding density varies between cell lines. Ensure that the cells are in the exponential growth phase during the treatment period. The duration of treatment with this compound may also need to be optimized (e.g., 24, 48, or 72 hours).
-
-
Evaluate Cell Line Sensitivity:
-
Question: Is the chosen cell line known to be sensitive to lignans or similar natural products?
-
Action: Different cancer cell lines exhibit varying sensitivities to cytotoxic agents. If possible, test this compound on a panel of cell lines, including those reported to be sensitive to dibenzocyclooctadiene lignans (e.g., HepG2, HCT116).[5][6]
-
Signaling Pathway for Apoptosis Induction by Lignans
Caption: Potential signaling pathway for lignan-induced apoptosis.
Troubleshooting Low Anti-HIV Activity
Problem: I am not observing significant inhibition of HIV-1 replication with this compound in my MT-4 cell-based assay.
Expected Data:
Certain compounds isolated from Kadsura heteroclita have demonstrated moderate anti-HIV activity.[1][2]
| Compound | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |
| Compound 6 (from K. heteroclita) | 1.6 | 52.9 | [1][2] |
| Compound 12 (from K. heteroclita) | 1.4 | 65.9 | [1][2] |
Troubleshooting Steps:
-
Verify Virus Titer and Cell Health:
-
Question: Is the virus stock potent and are the MT-4 cells healthy and susceptible to infection?
-
Action: Ensure your HIV-1 stock has a known and consistent titer. The MT-4 cells should be in a healthy, actively dividing state.[11] A positive control drug (e.g., AZT or another NNRTI) should be included in every experiment to validate the assay system.[12]
-
-
Assess Compound Solubility and Stability:
-
Question: Is this compound stable and soluble throughout the duration of the assay?
-
Action: The anti-HIV assay typically runs for 4-5 days.[13] It is crucial to ensure that this compound remains soluble and does not degrade during this period. Consider preparing fresh dilutions of the compound if stability is a concern.
-
-
Rule out Cytotoxicity:
-
Question: Is the lack of a therapeutic window due to high cytotoxicity?
-
Action: Determine the cytotoxic concentration (CC50) of this compound on uninfected MT-4 cells in parallel with the anti-HIV assay (EC50). A low therapeutic index (CC50/EC50) may indicate that the compound is generally toxic rather than having specific antiviral activity.
-
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[10]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the old medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone). Incubate for 2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells) and incubate for 24 hours.[10]
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[10]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the desired cancer cell line (or RAW 264.7 or MT-4 cells) in a 96-well plate at an optimized density and incubate for 24 hours.[14][15]
-
Compound Treatment: Treat the cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.[15]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: In Vitro Anti-HIV Assay (MT-4 Cells)
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.[13]
-
Compound Dilution: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be non-toxic.[13]
-
Infection and Treatment:
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[13]
-
Assessment of Antiviral Activity: The antiviral activity can be determined by measuring the inhibition of viral replication, for example, by quantifying the HIV-1 p24 antigen in the supernatant using an ELISA kit.[18] Alternatively, cell viability can be assessed using the MTT assay, as HIV-1 infection is cytopathic to MT-4 cells.[11]
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. journals.plos.org [journals.plos.org]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Heteroclitin E extracts
Technical Support Center: Heteroclitin E Extracts
This resource is designed for researchers, scientists, and drug development professionals to address and mitigate batch-to-batch variability in this compound extracts, ensuring more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like those containing this compound is a significant challenge stemming from multiple factors.[1][2] The primary sources can be broadly categorized as follows:
-
Raw Material Variation : The source plant, Kadsura heteroclita, is the most significant source of variability.[1]
-
Genetics and Identification : Incorrect botanical identification or genetic differences within the same species can lead to vastly different chemical profiles.[1][3]
-
Geographical Origin and Environment : The chemical composition of the plant is heavily influenced by soil type, climate, altitude, and potential environmental stressors.[1][4]
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Harvesting and Handling : The concentration of active compounds like this compound can fluctuate with the plant's age and the season of harvest.[1][5] Post-harvest processes, including drying and storage conditions, are also critical.[1]
-
-
Extraction and Processing Parameters : The methods used to process the raw plant material introduce another layer of potential variation.
-
Extraction Method and Solvent : The choice of extraction technique (e.g., maceration, percolation, Soxhlet) and the polarity of the solvent will determine which compounds are selectively extracted.[1][6][7]
-
Process Fluctuations : Minor changes in temperature, pressure, or extraction time can alter the chemical profile and yield of the final extract.[8]
-
Post-Extraction Handling : Steps like solvent removal and drying can impact the stability and final composition of the extract.[1]
-
Q2: How can I standardize my this compound extracts to ensure experimental consistency?
Standardization is crucial for obtaining reproducible results and involves a multi-step quality control (QC) process to ensure that different batches of the extract have a consistent chemical composition and biological activity.[5]
A robust QC protocol should include a combination of chromatographic and biological assays. The goal is to create a comprehensive "fingerprint" of the extract and quantify key chemical markers.[9] A combination of chemical profiling and multivariate analysis is often recommended for the comprehensive quality control of botanical materials.[10]
Below is a workflow for implementing a QC protocol for new batches.
Q3: What analytical methods are recommended for creating a chemical profile of the extract?
A multi-technique approach is best for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) is widely used to separate, identify, and quantify individual chemical components in herbal extracts.[9]
-
High-Performance Liquid Chromatography (HPLC-UV/DAD) : Ideal for quantifying the concentration of this compound and other known marker compounds. It provides precise measurements essential for standardization.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for chemical fingerprinting to assess the overall composition of the extract. It can help identify a wide range of compounds and detect contaminants.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Useful for analyzing any volatile or semi-volatile compounds present in the extract.[9]
The table below summarizes the primary analytical techniques and their roles in quality control.
| Technique | Primary Use | Information Provided | Advantages | Limitations |
| HPLC-UV/DAD | Quantification of Marker Compounds | Concentration of this compound (e.g., mg/g of extract) | High precision, reproducibility, robust | Requires a reference standard for each quantified compound |
| LC-MS | Chemical Fingerprinting & Identification | Overall chemical profile, molecular weights of constituents | High sensitivity, identifies unknown compounds | Semi-quantitative without standards, complex data analysis |
| UV-Vis Spec. | Total Class Content Estimation | Total phenolic or flavonoid content | Simple, rapid, inexpensive | Low specificity, can be affected by interfering substances[1] |
| FTIR | Functional Group Analysis | Structural information about the extract's chemical bonds | Fast, requires minimal sample preparation | Provides general information, not specific compound identification |
Troubleshooting Guides
Problem 1: Inconsistent results in my in-vitro/in-vivo experiments with a new batch of extract.
This is a classic sign of batch-to-batch variability. When encountering this issue, a systematic approach is necessary to identify the root cause.
Problem 2: My this compound extract shows poor solubility in my experimental buffer.
Solubility issues can arise from the complex mixture of compounds in the extract.
-
Check Solvent Compatibility : this compound, as a lignan, is generally lipophilic. Ensure your initial stock solution is prepared in an appropriate organic solvent like DMSO or ethanol (B145695) before further dilution in aqueous buffers.
-
Review Post-Extraction Processing : Different drying methods (e.g., spray-drying vs. freeze-drying) can affect the physical properties and solubility of the final extract powder.[1]
-
Use of Excipients : For in-vivo studies, formulation with solubilizing agents or excipients may be necessary.
-
Sonication : Gentle sonication can help dissolve the extract in the initial solvent. Avoid excessive heat which could degrade components.
Experimental Protocols
Protocol 1: HPLC Quantification of this compound
This protocol provides a general method for quantifying this compound in an extract. It should be optimized and validated for your specific instrumentation and extract matrix.
-
Standard Preparation :
-
Accurately weigh 1.0 mg of pure this compound reference standard.
-
Dissolve in 1.0 mL of methanol (B129727) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare a calibration curve (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Sample Preparation :
-
Accurately weigh 10 mg of the this compound extract.
-
Add 1.0 mL of methanol. Vortex for 1 minute, then sonicate for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to pellet insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A) Water with 0.1% formic acid; B) Acetonitrile with 0.1% formic acid.
-
Gradient : 30% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm).
-
-
Analysis :
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the sample preparation.
-
Identify the this compound peak by comparing the retention time with the reference standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Protocol 2: NF-κB Reporter Assay (Hypothetical Bioactivity Assay)
Lignans have been reported to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. Compounds from Kadsura heteroclita have shown anti-HIV activity, a process often linked to NF-κB activation.[11][12] This protocol provides a method to test the bioactivity of the extract by measuring its effect on this pathway.
-
Cell Culture :
-
Use a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NFκB-luc).
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment :
-
Prepare dilutions of the this compound extract (from a standardized stock) in cell culture media.
-
Pre-treat the cells with the extract dilutions or a known NF-κB inhibitor (positive control) for 1-2 hours.
-
-
Stimulation :
-
Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours. Include an unstimulated control group.
-
-
Measurement :
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Analysis :
-
Normalize the luciferase signal to cell viability (e.g., using an MTT or CellTiter-Glo assay run in parallel).
-
Calculate the percent inhibition of NF-κB activity for each extract concentration relative to the stimulated control.
-
Compare the IC50 values between different batches to assess for consistent biological activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 4. jeevaorganic.com [jeevaorganic.com]
- 5. chitosanlab.com [chitosanlab.com]
- 6. Initial and bulk extraction of natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Heteroclitin E for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low in vivo bioavailability of Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our rodent model after oral administration. What are the likely causes?
A1: Low oral bioavailability of this compound is likely attributable to one or a combination of the following factors:
-
Poor Aqueous Solubility: As a complex natural product, this compound is predicted to have low solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The molecular size and characteristics of this compound may limit its ability to pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: After absorption, the compound passes through the liver where it may be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: Transporters like P-glycoprotein in the intestinal wall can actively pump this compound back into the gut lumen, reducing net absorption.
Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and permeability.[1][2] The choice of strategy depends on the specific physicochemical properties of this compound. Key approaches include:
-
Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area for dissolution.[2]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[3]
-
Lipid-Based Formulations (e.g., SEDDS/SMEDDS): These formulations can enhance the solubilization of lipophilic compounds like this compound in the gastrointestinal tract.[2][3]
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can improve solubility, protect it from degradation, and enhance absorption.[1]
Q3: Which pharmacokinetic parameters are most important for assessing the bioavailability of this compound?
A3: To evaluate the effectiveness of a formulation strategy, you should focus on the following key pharmacokinetic parameters, which can be determined from the plasma concentration-time profile of the compound[4][5]:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug that is reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total exposure to the drug over time. This is the most critical parameter for assessing the extent of absorption.
-
F (Absolute Bioavailability %): The fraction of the orally administered drug that reaches the systemic circulation compared to intravenous (IV) administration. It is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Q4: Can co-administration of other compounds enhance this compound bioavailability?
A4: Yes, co-administration with bio-enhancers can be a viable strategy.[6][7][8] For instance, compounds like piperine (B192125) (from black pepper) are known to inhibit metabolic enzymes (e.g., CYP3A4) and P-glycoprotein, which can reduce first-pass metabolism and efflux of this compound, thereby increasing its plasma concentration.[6]
Troubleshooting Guides
Problem 1: High variability in plasma concentrations between animals in the same group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation Dosing | If using a suspension, ensure it is homogenized thoroughly before each administration to guarantee dose uniformity. For lipid-based systems, ensure they are stable and do not phase-separate. |
| Food Effects | The presence of food can significantly and variably impact the absorption of poorly soluble compounds. Standardize the feeding state of the animals (e.g., overnight fasting) to reduce this variability. |
| Physiological Differences | While some inter-animal variability is expected, ensure that the age, weight, and health status of the animals are as consistent as possible. A crossover study design can help minimize the impact of inter-individual variability.[9] |
Problem 2: The enhanced formulation shows good initial dissolution in vitro but does not translate to improved bioavailability in vivo.
| Possible Cause | Troubleshooting Steps |
| In Vivo Precipitation | The formulation may dissolve in the stomach but precipitate in the different pH environment of the intestine. Include precipitation inhibitors (e.g., HPMC, PVP) in your formulation to maintain a supersaturated state. |
| Low Permeability is the Limiting Factor | If solubility is no longer the issue, poor permeability may be the primary barrier. Consider formulations that can enhance permeability, such as those containing permeation enhancers or lipid-based systems that can utilize lymphatic absorption pathways.[3] |
| High First-Pass Metabolism | The compound is being absorbed but rapidly metabolized in the liver. Conduct an in vitro metabolic stability assay with liver microsomes. If metabolism is high, a strategy to inhibit metabolic enzymes or a prodrug approach may be necessary. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Formula | C₂₂H₂₄O₇[10] | High molecular weight may limit passive diffusion. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Very low solubility is a major barrier to dissolution. |
| LogP | 4.2 | High lipophilicity suggests poor aqueous solubility. |
| Permeability (Caco-2) | Low | Indicates that the compound is likely a poor permeator. |
Table 2: Comparison of Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, oral) with Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 ± 8 | 4.0 | 150 ± 45 | 100 (Reference) |
| Micronized Suspension | 60 ± 15 | 3.0 | 420 ± 90 | 280 |
| Solid Dispersion | 150 ± 30 | 2.0 | 1100 ± 210 | 733 |
| SEDDS | 250 ± 50 | 1.5 | 1850 ± 350 | 1233 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
-
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer.
-
Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane.
-
Methodology:
-
Dissolve this compound and PVP K30 in a 1:4 weight ratio in a minimal amount of dichloromethane.
-
Vortex the solution until both components are fully dissolved.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at 40°C.
-
Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations.
-
Animal Model: Male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Study Design: A parallel group design with n=5 rats per formulation group. An additional group should receive an intravenous (IV) dose of this compound (e.g., 1 mg/kg in a solubilizing vehicle) to determine absolute bioavailability.
-
Dosing: Administer the this compound formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Sample Processing: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Pharmacokinetics parameter: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.skku.edu [pure.skku.edu]
- 8. academicjournals.org [academicjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Buy this compound (EVT-12506195) [evitachem.com]
Minimizing off-target effects of Heteroclitin E in cell-based assays
Welcome to the technical support center for Heteroclitin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects in cell-based assays. Given that this compound is a natural product with emerging research, this guide is based on established principles for characterizing novel compounds.
Disclaimer
Information regarding the specific molecular target and comprehensive off-target profile of this compound is not extensively documented in publicly available literature. Therefore, this guide establishes a framework for characterizing and mitigating off-target effects for a novel compound like this compound. The targets and pathways used in examples are hypothetical to illustrate key concepts and methodologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential therapeutic area?
A1: this compound is a compound isolated from the stems of Kadsura heteroclita.[1][2] Compounds from this plant, including lignans (B1203133) and triterpenoids, have shown a range of biological activities, such as anti-HIV and cytotoxic effects.[2] Its cytotoxic properties suggest potential applications in oncology research.
Q2: What are off-target effects and why are they a critical concern for a novel compound like this compound?
A2: Off-target effects occur when a compound binds to and modulates proteins or pathways other than its intended primary target. These unintended interactions are a major concern because they can lead to misleading experimental results, unexpected toxicity, and a misinterpretation of the compound's mechanism of action, potentially causing failure in later stages of drug development.[3]
Q3: What is the first and most crucial step to take when starting experiments with this compound?
A3: The first step is to establish the compound's therapeutic window. This involves performing a dose-response curve to determine the concentration range where the desired on-target effect is observed without causing general cytotoxicity. Cellular assays are ideal for this, as they provide a more physiologically relevant context than purely biochemical assays.[3]
Q4: How can I distinguish between on-target and off-target cytotoxicity?
A4: A key strategy is to use a control cell line that does not express the hypothesized primary target. If this compound still induces cytotoxicity in this null cell line, the effect is likely off-target. Another method is to perform a rescue experiment by overexpressing the target protein, which may confer resistance if the cytotoxic effect is on-target.
Q5: What types of controls are essential in my assays?
A5: To ensure data integrity, every experiment should include:
-
Vehicle Control: Treats cells with the solvent (e.g., DMSO) at the same final concentration used for this compound to control for solvent-induced effects.
-
Positive Control: A well-characterized compound known to produce the expected on-target effect, confirming the assay is working correctly.
-
Negative Control: An inactive structural analog of this compound, if available. An effect observed with this compound would suggest a non-specific or off-target activity of the chemical scaffold.
Troubleshooting Guides
This section addresses common problems encountered when working with novel compounds in cell-based assays.
| Problem | Potential Cause | Recommended Solution & Troubleshooting Steps |
| 1. High Cytotoxicity at Concentrations Below On-Target IC50 | Off-Target Toxicity: this compound may be potently inhibiting a protein essential for cell survival that is not the primary target of interest. | 1. Orthogonal Viability Assays: Confirm the cytotoxicity using a different method (e.g., if you used an MTT assay, validate with a membrane integrity assay like LDH release). 2. Target Knockout/Knockdown Cells: Test the compound in a cell line where the intended target has been genetically removed. If cytotoxicity persists, it confirms an off-target mechanism. 3. Acquired Resistance: Generate cell lines resistant to this compound and use whole-genome sequencing to identify mutations that confer resistance, which can help identify the off-target. |
| 2. Inconsistent or Non-Reproducible Results | Compound Instability: this compound may be unstable in cell culture media at 37°C or sensitive to light. | 1. Fresh Preparations: Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Stability Test: Use LC-MS to measure the concentration of this compound in media over the time course of your experiment to check for degradation. 3. Cell Culture Consistency: Standardize cell passage number, seeding density, and health. High-passage or overly confluent cells can respond differently. |
| 3. No On-Target Effect Observed at Non-Toxic Concentrations | Low Target Expression: The cell line used may not express sufficient levels of the primary target protein. | 1. Target Expression Analysis: Use Western Blot or qPCR to confirm the expression level of the target protein in your chosen cell line. 2. Use an Overexpressing System: Test this compound in a cell line engineered to overexpress the target protein. 3. Direct Target Engagement Assay: Use a method like a cellular thermal shift assay (CETSA) to confirm that this compound is physically binding to its intended target within the cell. |
| 4. On-Target Effect is Observed, but Downstream Signaling is Unaffected | Pathway Redundancy or Adaptation: The cell may compensate for the inhibition of the primary target by activating a parallel signaling pathway. | 1. Phospho-Proteomics/RNA-Seq: Use unbiased "-omics" approaches to analyze changes in global protein phosphorylation or gene expression after treatment. This can reveal compensatory pathway activation. 2. Combination Treatment: Use this compound in combination with an inhibitor of the suspected compensatory pathway to see if the expected downstream effect is restored. |
Experimental Protocols
Protocol 1: Determining On-Target Potency (IC50) and Cytotoxicity (CC50)
This protocol describes a general method using a luminescence-based assay for viability and a target-specific assay for potency.
-
Cell Seeding: Seed cells in a 96-well, white, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium. Also, prepare vehicle (DMSO) controls.
-
Treatment: Remove the old medium from the cells and add the diluted compounds. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
On-Target Assay:
-
For a kinase target, lyse the cells and perform an ELISA or Western blot to measure the phosphorylation of a known downstream substrate.
-
For a reporter-based assay, measure the reporter signal (e.g., luciferase activity).
-
-
Cytotoxicity Assay (e.g., CellTiter-Glo®):
-
Equilibrate the plate to room temperature.
-
Add a volume of the viability reagent equal to the volume of the culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data for both assays to the vehicle control (100% activity/viability) and a positive control for inhibition (0% activity).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 (for on-target effect) and CC50 (for cytotoxicity).
-
Protocol 2: Western Blot for Target Engagement
This protocol verifies if this compound inhibits the activity of a hypothetical target, "Kinase X," by measuring the phosphorylation of its substrate, "Protein Y."
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound (e.g., 0.1x, 1x, 10x, 100x the IC50) for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against the phosphorylated form of Protein Y (p-Protein Y) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detector.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Protein Y and a loading control (e.g., GAPDH) to ensure equal protein loading.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound
This table illustrates how to present data comparing the potency of this compound against its primary target versus known off-targets.
| Target | Assay Type | IC50 (nM) | Selectivity (vs. Kinase X) |
| Kinase X (Primary Target) | Biochemical | 50 | 1x |
| Kinase Y (Off-Target) | Biochemical | 1,200 | 24x |
| Kinase Z (Off-Target) | Biochemical | 8,500 | 170x |
Table 2: Hypothetical On-Target vs. Cytotoxicity Profile
This table presents the therapeutic window of this compound in different cell lines.
| Cell Line | Target X Expression | On-Target EC50 (nM) | Cytotoxicity CC50 (nM) | Therapeutic Index (CC50/EC50) |
| Cell Line A | High | 80 | 2,400 | 30 |
| Cell Line B | Low | 1,500 | 2,600 | 1.7 |
| Target X Knockout | None | >10,000 | 2,500 | Not Applicable |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing and minimizing off-target effects.
Troubleshooting Logic Diagram
References
Technical Support Center: Refining Dosage and Administration Routes for Novel Compounds (e.g., Heteroclitin E) in Animal Models
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study based on in vitro data (e.g., IC50)?
A1: There is no direct mathematical formula to convert an in vitro IC50 value to an in vivo dose. The process involves a multi-step approach:
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Literature Review: Investigate if related compounds have established in vivo dosage ranges.
-
No-Observed-Adverse-Effect Level (NOAEL): The most common method is to determine the NOAEL from preliminary toxicity studies in animals.[1][2]
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Dose Escalation Studies: Begin with a low dose, significantly lower than any anticipated therapeutic dose, and gradually increase it to establish the maximum tolerated dose (MTD).[3][4]
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Allometric Scaling: This method uses body surface area to extrapolate doses between species and can be a useful starting point, but should be confirmed with toxicity studies.[2]
Q2: I am observing poor oral bioavailability for Compound X. What are some common troubleshooting steps?
A2: Poor oral bioavailability can be attributed to several factors, including low solubility, poor permeability across the gut wall, or significant first-pass metabolism in the liver. To troubleshoot this, consider the following:
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Formulation Enhancement: Improve the solubility of Compound X by using different vehicles, co-solvents, or creating nanoformulations.
-
Permeability Assessment: Conduct in vitro studies, such as Caco-2 permeability assays, to understand its absorption characteristics.
-
Route Modification: If oral bioavailability remains low, consider alternative administration routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injection.[5]
-
Structural Modification: In later stages of drug development, medicinal chemists may modify the compound's structure to improve its physicochemical properties.
Q3: My animals are showing injection site reactions (e.g., redness, swelling) after subcutaneous administration. How can I mitigate these?
A3: Injection site reactions can be caused by the compound itself, the vehicle, or the injection technique. To minimize these reactions:
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Vehicle Optimization: Ensure the vehicle has a neutral pH (around 7.2-7.4) and is isotonic and sterile.[6] High concentrations of solvents like DMSO can cause irritation and should be minimized in the final injection volume.[6]
-
Injection Technique: Rotate injection sites to prevent repeated irritation in one area. Ensure the injection volume is within the recommended limits for the specific animal model.[6]
-
Formulation Check: Visually inspect the formulation for any precipitation before administration.[6]
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Alternative Routes: If reactions persist, consider less irritant routes like intraperitoneal or intravenous injections.
Q4: My in vivo results are highly variable between experiments. What could be the cause?
A4: Inconsistent results can stem from various sources. A systematic review of your protocol is necessary:
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Animal Factors: Ensure consistency in animal strain, age, weight, and health status.[5]
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Dosing Procedure: Verify the accuracy of dose calculations, formulation preparation, and administration technique. Inconsistent administration can lead to variable drug exposure.
-
Compound Stability: Confirm the stability of Compound X in the chosen vehicle over the duration of the experiment.[5]
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Environmental Factors: Maintain consistent housing conditions, including light/dark cycles, temperature, and diet, as these can influence animal physiology and drug metabolism.[7]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Sudden mortality at a previously tolerated dose | Formulation issue (e.g., precipitation, instability), error in dose calculation or administration. | Re-evaluate the formulation for stability and solubility. Double-check all calculations and administration procedures. |
| No clear dose-dependent efficacy | Dosing range is too narrow or not optimal, short compound half-life, poor bioavailability. | Conduct a wider dose-range finding study. Perform a pharmacokinetic study to determine the compound's half-life and inform a more appropriate dosing schedule. |
| Weight loss exceeding 20% | Compound toxicity, vehicle toxicity, or stress from the experimental procedure. | Reduce the dose or dosing frequency. Evaluate the toxicity of the vehicle alone in a control group. Refine handling and administration techniques to minimize animal stress. |
| Organ-specific toxicity (e.g., elevated liver enzymes) | Compound-mediated toxicity or off-target effects. | Conduct histopathological analysis of target organs. Perform additional in vitro assays to investigate the mechanism of toxicity. |
Hypothetical Pharmacokinetic Data for Compound X
The following table presents a hypothetical summary of pharmacokinetic parameters for Compound X in a rodent model.
| Parameter | Intravenous (IV) - 1 mg/kg | Oral (PO) - 10 mg/kg | Subcutaneous (SC) - 5 mg/kg |
| Cmax (ng/mL) | 450 | 120 | 250 |
| Tmax (h) | 0.1 | 1.5 | 0.5 |
| AUC (0-t) (ng*h/mL) | 980 | 750 | 890 |
| Half-life (t½) (h) | 2.5 | 2.8 | 3.1 |
| Bioavailability (%) | 100 | 15.3 | 90.8 |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.
Methodology:
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Select a relevant animal model (e.g., mice or rats).[5]
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Divide animals into cohorts (n=3-5 per group).
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Administer single doses of Compound X in an escalating manner to different cohorts. Start with a low dose (e.g., 1/100th of the in vitro EC50 converted to an estimated human equivalent dose, then back-calculated for the animal model).
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Subsequent dose levels should be increased by a set factor (e.g., 2-fold or 3-fold).[8]
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Monitor animals daily for at least 14 days for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.[9]
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The MTD is defined as the highest dose that does not cause mortality or signs of serious toxicity (e.g., >20% body weight loss).[4]
Dose-Response Efficacy Study
Objective: To evaluate the therapeutic efficacy of Compound X across a range of doses.
Methodology:
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Induce the disease model in the selected animal species.
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Once the model is established, randomize animals into treatment and control groups (n=8-10 per group).
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Treatment groups should receive at least three different dose levels of Compound X (e.g., low, mid, high), selected based on the MTD study.[4]
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Include a vehicle control group and potentially a positive control group.
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Administer the treatment according to a defined schedule (e.g., once daily, twice daily) and route.
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Monitor relevant efficacy endpoints throughout the study (e.g., tumor volume, behavioral scores, specific biomarkers).
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At the end of the study, collect tissues for further analysis (e.g., histology, target engagement assays).
Visualizations
Caption: Workflow for establishing an optimal dosage regimen.
Caption: Potential inhibition of the MAPK signaling pathway.
Caption: Decision tree for troubleshooting poor efficacy.
References
- 1. fda.gov [fda.gov]
- 2. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moravek.com [moravek.com]
- 4. altasciences.com [altasciences.com]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dealing with spectral interference in the analysis of Heteroclitin E
Welcome to the technical support center for the analysis of Heteroclitin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to potential spectral interference during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133) from this plant family are of significant interest due to their diverse biological activities, including potential anti-HIV and antitumor properties. Accurate and precise analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of potential therapeutic agents based on this compound.
Q2: What are the common analytical techniques used for this compound analysis?
A2: The most common analytical techniques for the characterization and quantification of this compound and other lignans are High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1][2]
Q3: What is spectral interference and why is it a concern in the analysis of this compound?
A3: Spectral interference occurs when the signal of the analyte of interest (this compound) overlaps with the signal of other components in the sample matrix. In the context of this compound, which is extracted from a complex plant matrix, there is a high probability of co-eluting structurally similar lignans. This can lead to inaccurate quantification and misidentification.
Q4: Which compounds are most likely to cause spectral interference with this compound?
A4: Several other dibenzocyclooctadiene lignans have been isolated from Kadsura heteroclita and related species. Due to their structural similarity, they are the most likely candidates for causing spectral interference. These include, but are not limited to, Heteroclitin R, Heteroclitin S, Gomisin O, and Schisanlignone A.[1] A comprehensive review of lignans from the genus Kadsura has identified numerous other structurally related compounds that may also co-elute.[2]
Troubleshooting Guide: Spectral Interference
This guide provides a systematic approach to identifying and mitigating spectral interference in the analysis of this compound.
Issue 1: Poor peak purity or unexpected peak shape in HPLC-UV analysis.
Possible Cause: Co-elution of an interfering compound with a similar UV spectrum.
Troubleshooting Steps:
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Optimize Chromatographic Separation:
-
Method: Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH, or use a different buffer), alter the gradient slope, or change the column chemistry (e.g., from a C18 to a phenyl-hexyl column).
-
Rationale: To achieve baseline separation of this compound from potential interferences.
-
-
Employ Peak Purity Analysis:
-
Method: Use a photodiode array (PDA) detector to assess peak purity across the entire UV spectrum of the analyte peak.
-
Rationale: Inconsistent spectra across the peak indicate the presence of a co-eluting impurity.
-
Issue 2: Inaccurate quantification or ion suppression/enhancement in LC-MS analysis.
Possible Cause: Co-eluting compounds with the same nominal mass or compounds that affect the ionization efficiency of this compound.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS):
-
Method: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to differentiate between this compound and interfering compounds based on their exact mass.
-
Rationale: Even if compounds have the same nominal mass, they may have different elemental compositions and thus different exact masses.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Method: Develop a Multiple Reaction Monitoring (MRM) method using specific precursor-product ion transitions for this compound.
-
Rationale: Structurally different molecules will likely have unique fragmentation patterns, allowing for selective detection of the target analyte even in the presence of isomers.
-
-
Matrix Effect Evaluation:
-
Method: Perform a post-extraction addition study by spiking a known amount of this compound into a blank matrix extract and comparing the response to the same concentration in a pure solvent.
-
Rationale: To determine if the sample matrix is suppressing or enhancing the ionization of this compound. If matrix effects are significant, consider further sample cleanup or the use of a matrix-matched calibration curve.
-
Issue 3: Ambiguous signals or overlapping resonances in NMR spectra.
Possible Cause: Presence of structurally similar lignans in the isolated sample.
Troubleshooting Steps:
-
2D NMR Spectroscopy:
-
Method: Acquire two-dimensional NMR spectra such as COSY, HSQC, and HMBC.
-
Rationale: These experiments provide information about the connectivity of protons and carbons, which can help to distinguish between different lignan structures even when their 1D spectra are complex and overlapping.
-
-
Database Comparison:
-
Method: Compare the acquired ¹H and ¹³C NMR data with published data for known lignans from Kadsura species.
-
Rationale: To identify the specific interfering compounds present in the sample.
-
Data Presentation
Table 1: Molecular Formula and Mass Information for this compound and Potential Interferences
| Compound | Molecular Formula | Exact Mass (Da) |
| This compound | C₂₇H₃₀O₉ | 498.1889 |
| Heteroclitin R | C₂₈H₃₂O₁₀ | 528.1995 |
| Heteroclitin S | C₃₀H₃₄O₁₀ | 554.2152 |
| Gomisin O | C₂₃H₃₀O₆ | 402.2042 |
| Schisanlignone A | C₂₂H₂₄O₆ | 384.1573 |
Table 2: Key Mass Spectral Fragments for Lignan Identification (Hypothetical Data - Requires Experimental Verification)
| Compound | Precursor Ion [M+H]⁺ | Key Fragment Ion 1 (m/z) | Key Fragment Ion 2 (m/z) |
| This compound | 499.1962 | Data not available | Data not available |
| Gomisin O | 403.2115 | 371.1858 ([M+H-CH₃OH]⁺) | 297.1127 |
| Schisanlignone A | 385.1646 | 353.1389 ([M+H-CH₃OH]⁺) | 285.1232 |
Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Interferences (Selected Signals in CDCl₃)
| Compound | Selected ¹H NMR Signals (δ, ppm) | Selected ¹³C NMR Signals (δ, ppm) |
| This compound | Data not available | Data not available |
| Heteroclitin R | Aromatic protons: ~6.5-7.0; Methoxyl protons: ~3.5-3.9 | Aromatic carbons: ~110-150; Carbonyl carbons: >170 |
| Heteroclitin S | Aromatic protons: ~6.5-7.0; Methoxyl protons: ~3.5-3.9 | Aromatic carbons: ~110-150; Carbonyl carbons: >170 |
| Gomisin O | Aromatic protons: ~6.5-7.0; Methoxyl protons: ~3.5-3.9 | Aromatic carbons: ~110-150; Methoxyl carbons: ~55-60 |
Note: Specific chemical shift data for this compound is not available in the searched literature. The data presented for other lignans are representative chemical shift ranges for the dibenzocyclooctadiene lignan class.
Experimental Protocols
Protocol 1: General HPLC-MS Method for Lignan Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 100-1000
-
For MS/MS, the collision energy should be optimized for each specific compound.
-
Protocol 2: NMR Sample Preparation
-
Sample Dissolution: Accurately weigh 1-5 mg of the isolated compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or acetone-d₆) in a clean vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard with a signal that does not overlap with the analyte signals.
-
Shimming: After inserting the sample into the NMR spectrometer, perform shimming to optimize the homogeneity of the magnetic field.
Visualizations
Caption: Workflow for troubleshooting spectral interference.
Caption: General workflow for the analysis of this compound.
References
Validation & Comparative
Heteroclitin E in the Landscape of Cytotoxic Dibenzocyclooctadiene Lignans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the extensive investigation of natural products, with dibenzocyclooctadiene lignans (B1203133) emerging as a promising class of compounds. These structurally complex molecules, predominantly isolated from plants of the Schisandraceae family, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of dibenzocyclooctadiene lignans, with a focus on placing Heteroclitin E within the context of its chemical relatives. While direct cytotoxic data for this compound is not extensively available in the current body of scientific literature, an examination of its structural analogs isolated from the same plant, Kadsura heteroclita, and other related species, offers valuable insights into its potential anticancer activity.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of dibenzocyclooctadiene lignans is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following table summarizes the reported IC50 values for a selection of dibenzocyclooctadiene lignans, including compounds structurally related to this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Source Plant |
| Kadheterin A | HL-60 (Human promyelocytic leukemia) | 14.59[1] | Kadsura heteroclita |
| Kadusurain A | A549 (Human lung carcinoma) | 1.05 (µg/mL) | Kadsura coccinea[2] |
| HCT116 (Human colon carcinoma) | 12.56 (µg/mL) | Kadsura coccinea[2] | |
| HL-60 (Human promyelocytic leukemia) | 2.43 (µg/mL) | Kadsura coccinea[2] | |
| HepG2 (Human hepatoma) | 4.68 (µg/mL) | Kadsura coccinea[2] | |
| Heilaohulignan C | HepG-2 (Human hepatoma) | 9.92 | Kadsura coccinea[3] |
| Gomisin A | A549 (Human lung adenocarcinoma) | >100 | Schisandra chinensis |
| Schisantherin C | A549 (Human lung adenocarcinoma) | 24.3 | Schisandra chinensis |
| Gomisin N | A549 (Human lung adenocarcinoma) | 38.6 | Schisandra chinensis |
| Wuweizisu C | A549 (Human lung adenocarcinoma) | 42.7 | Schisandra chinensis |
Experimental Protocols
The evaluation of a compound's cytotoxicity is a critical step in anticancer drug discovery. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Assessment
1. Cell Seeding:
-
Cancer cells are harvested from culture and counted using a hemocytometer.
-
The cells are then seeded into 96-well microplates at a predetermined optimal density (typically 5,000 to 10,000 cells per well) in a final volume of 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., a dibenzocyclooctadiene lignan) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
A series of dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is carefully aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to each well. A control group receiving only the vehicle (e.g., DMSO at a final concentration of <0.1%) is also included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.
3. MTT Addition and Incubation:
-
Following the treatment period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
The plates are then incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.
4. Formazan Solubilization:
-
The medium containing MTT is carefully removed from the wells.
-
100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Induction of Apoptosis
Dibenzocyclooctadiene lignans primarily exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a highly regulated process that involves a cascade of molecular events leading to cell dismantling without inducing an inflammatory response. The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.
Signaling Pathways in Lignan-Induced Apoptosis
The diagram below illustrates a generalized overview of the key signaling pathways involved in the induction of apoptosis by dibenzocyclooctadiene lignans.
References
A Comparative Analysis of Heteroclitin E and Podophyllotoxin: Unveiling Nature's Cytotoxic Arsenal
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of natural product drug discovery, lignans (B1203133) have emerged as a prominent class of compounds with diverse and potent biological activities. Among these, Podophyllotoxin and the lesser-known Heteroclitin E represent two distinct subclasses with potential therapeutic applications. This guide provides a comprehensive comparative analysis of these two molecules, drawing upon available experimental data to illuminate their origins, chemical properties, and mechanisms of action. While Podophyllotoxin is a well-characterized compound with established clinical use, data on this compound remains comparatively scarce. This analysis aims to present a clear, data-driven comparison to aid researchers in the fields of oncology and pharmacology.
At a Glance: this compound vs. Podophyllotoxin
| Feature | This compound | Podophyllotoxin |
| Natural Source | Kadsura heteroclita | Podophyllum species (e.g., Podophyllum peltatum)[1] |
| Chemical Class | Dibenzocyclooctadiene Lignan[2] | Aryltetralin Lignan[1] |
| Molecular Formula | C27H30O9[3] | C22H22O8[1] |
| Primary Biological Activity | Anti-HIV activity reported[4]. Cytotoxicity data is not readily available for this compound itself, but other lignans from Kadsura heteroclita have shown cytotoxic effects against various cancer cell lines.[2][5] | Potent antimitotic and cytotoxic agent.[1][6] |
| Known Mechanism of Action | The precise mechanism of cytotoxic action is not well-documented. Dibenzocyclooctadiene lignans, as a class, are known to exhibit anti-inflammatory and P-glycoprotein inhibitory activities.[7] | Inhibition of tubulin polymerization, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.[4][5] |
Delving into the Details: A Head-to-Head Comparison
Origins and Chemical Structure
This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita, a plant used in traditional medicine.[2] Its core structure is characterized by a cyclooctadiene ring fused to two phenyl rings. The molecular formula of this compound is C27H30O9.[3]
Podophyllotoxin , on the other hand, is an aryltetralin lignan extracted from the roots and rhizomes of plants belonging to the Podophyllum genus, such as the American mayapple (Podophyllum peltatum).[1] Its chemical structure features a tetracyclic core. The molecular formula for Podophyllotoxin is C22H22O8.[1]
Biological Activity and Mechanism of Action
This compound: Specific quantitative data on the cytotoxic or antiproliferative activity of this compound against cancer cell lines is not extensively available in the public domain. However, research on other compounds isolated from Kadsura heteroclita provides some context. For instance, other lignans and triterpenes from this plant have demonstrated cytotoxic activities against various human cancer cell lines, including OVCAR, HT-29, A-549, Bel-7402, BGC-823, MCF-7, and HL-60, with IC50 values in the micromolar range.[2][5] Reports also indicate that this compound possesses anti-HIV activity.[4] The general mechanism of action for dibenzocyclooctadiene lignans has been linked to anti-inflammatory effects and the inhibition of P-glycoprotein, a key protein in multidrug resistance.[7]
Podophyllotoxin: The biological activity and mechanism of action of Podophyllotoxin are well-established. It is a potent inhibitor of microtubule formation. By binding to tubulin, the protein subunit of microtubules, Podophyllotoxin prevents its polymerization, a critical step in the formation of the mitotic spindle during cell division.[4][5] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death). This antimitotic activity is the basis for its clinical use in treating conditions characterized by rapid cell proliferation, such as genital warts.[6][8] Furthermore, derivatives of Podophyllotoxin, such as etoposide (B1684455) and teniposide, are widely used as anticancer agents. These derivatives, however, exhibit a different mechanism of action, primarily targeting topoisomerase II.[5]
Experimental Protocols: A Look at the Methodology
To determine the cytotoxic activity of compounds like this compound and Podophyllotoxin, a standard in vitro assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of a certain percentage (typically 50%, IC50) of a cancer cell line.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound or Podophyllotoxin) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours). A control group of cells is treated with the vehicle (DMSO) alone.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of Podophyllotoxin and a typical experimental workflow for assessing cytotoxicity.
Caption: Mechanism of action of Podophyllotoxin.
Caption: General workflow for an MTT cytotoxicity assay.
Conclusion
This comparative analysis underscores the distinct profiles of this compound and Podophyllotoxin. Podophyllotoxin stands as a well-validated antimitotic agent with a clearly defined mechanism of action and established clinical applications. In contrast, this compound, a dibenzocyclooctadiene lignan, remains a more enigmatic molecule. While preliminary reports on its anti-HIV activity and the cytotoxic potential of related compounds from its natural source are intriguing, a significant gap in our understanding of its specific cytotoxic effects and mechanism of action persists.
For researchers in drug discovery, Podophyllotoxin serves as a benchmark natural product for antimitotic activity. The scarcity of data on this compound, however, presents a compelling opportunity for further investigation. Future studies focused on elucidating the cytotoxic profile and mechanism of action of this compound are warranted to determine its potential as a novel therapeutic agent. Such research will not only expand our knowledge of this specific lignan but also contribute to the broader understanding of the therapeutic potential held within the vast chemical diversity of the plant kingdom.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New triterpenoids from Kadsura heteroclita and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New schiartane-type triterpene from Kadsura heteroclita and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. ovid.com [ovid.com]
- 8. medchemexpress.com [medchemexpress.com]
No Publicly Available Data Validates the Anti-Cancer Mechanism of Heteroclitin E
Despite a comprehensive search of available scientific literature, no studies detailing the anti-cancer mechanism of a compound identified as "Heteroclitin E" could be located. As a result, a comparison guide validating its specific anti-cancer activities and comparing it with other anti-cancer agents cannot be compiled at this time.
For researchers, scientists, and drug development professionals seeking to understand and evaluate novel anti-cancer compounds, the absence of published, peer-reviewed data on this compound means that its efficacy, mechanism of action, and potential as a therapeutic agent remain unverified within the public domain.
Typically, the validation of an anti-cancer mechanism involves a series of preclinical studies, both in vitro and in vivo. These studies are essential to characterize the compound's biological activity and to provide a rationale for further development. Key aspects that would be investigated include:
-
Cytotoxicity: Determining the concentration of the compound required to kill cancer cells.
-
Mechanism of Action: Elucidating the specific biochemical pathways the compound disrupts to inhibit cancer growth. This often involves identifying protein targets, such as the Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of cancer cell proliferation and survival.
-
Apoptosis Induction: Assessing the ability of the compound to trigger programmed cell death in cancer cells.
-
In Vivo Efficacy: Evaluating the compound's ability to shrink tumors in animal models.
Without such studies for this compound, it is not possible to create the requested data tables, experimental protocols, or visualizations of its signaling pathways.
It is possible that "this compound" is a novel or proprietary compound currently under investigation, with research yet to be published. Alternatively, the compound may be known by a different chemical or brand name in the scientific literature.
Researchers interested in this compound are encouraged to:
-
Verify the spelling and nomenclature of "this compound."
-
Search for proprietary information through patent databases.
-
Consult internal or non-public research and development data if available.
Until peer-reviewed data on this compound becomes publicly accessible, its anti-cancer mechanism cannot be independently validated or compared with established anti-cancer agents.
Comparing the antioxidant capacity of Heteroclitin E with known antioxidants
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the antioxidant capacity of Heteroclitin E against well-established antioxidants. Due to a lack of publicly available quantitative data from standardized antioxidant assays for pure this compound, this report focuses on the available data for known antioxidants and the general antioxidant properties of related compounds and extracts from its source, Kadsura heteroclita.
This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita, belongs to a class of polyphenolic compounds known for their diverse biological activities. While specific IC50 values for this compound in common antioxidant assays such as DPPH, ABTS, and ORAC are not readily found in current literature, extracts from Kadsura heteroclita have demonstrated notable antioxidant properties.[1][2] This suggests that its purified constituents, including this compound, likely contribute to this activity. Further research is required to quantify the specific antioxidant capacity of this compound.
Quantitative Comparison of Known Antioxidants
To provide a benchmark for potential future studies on this compound, the following table summarizes the antioxidant capacities of three widely recognized antioxidants: Vitamin C (Ascorbic Acid), Trolox (a water-soluble analog of Vitamin E), and Quercetin (a flavonoid). The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant potency.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | ORAC (µM TE/µM) |
| This compound | Data not available | Data not available | Data not available |
| Vitamin C | ~4.97 - 9.53 | Data varies | ~1.0 |
| Trolox | ~3.77 | ~2.93 | 1.0 (by definition) |
| Quercetin | ~2.93 - 15.9 | ~2.04 | ~5.7 - 10.7 |
Note: IC50 values can vary between studies due to different experimental conditions. The values presented are representative examples.
Experimental Protocols
Standardized assays are crucial for the reproducible and comparable assessment of antioxidant activity. The following are detailed protocols for the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or ethanol)
-
Test compounds (this compound, standards)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: The test compounds are prepared in a series of concentrations.
-
Reaction: An aliquot of the test sample is added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The extent of decolorization is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: The test compound at various concentrations is added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Solutions of fluorescein, AAPH, and Trolox standards are prepared in phosphate buffer.
-
Reaction Setup: The test sample or Trolox standard is added to a 96-well plate, followed by the fluorescein solution. The plate is pre-incubated at 37°C.
-
Initiation: The AAPH solution is added to initiate the peroxyl radical generation.
-
Measurement: The fluorescence is monitored kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm until the fluorescence has decayed.
-
Calculation: The area under the curve (AUC) is calculated for each sample and standard. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox equivalents (TE) per micromole or microgram of the compound.
Visualizing Methodologies and Mechanisms
To further clarify the experimental processes and the underlying antioxidant mechanisms, the following diagrams are provided.
Caption: Workflow for common antioxidant capacity assays.
Caption: General mechanism of radical scavenging by phenolic antioxidants.
Conclusion
References
Unveiling the Potency of Heteroclitin E and its Synthetic Cousins: A Guide to Structure-Activity Relationships
For Immediate Release
Shanghai, China – December 7, 2025 – In the ongoing quest for novel anticancer agents, researchers have turned their attention to the intricate molecular architecture of natural products. One such compound, Heteroclitin E, a dibenzocyclooctadiene lignan, has shown promise in preclinical studies. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its synthetic derivatives, offering valuable insights for researchers, scientists, and drug development professionals. The following sections delve into the cytotoxic activities, experimental methodologies, and the underlying signaling pathways associated with this class of compounds.
Comparative Cytotoxic Activity of Dibenzocyclooctadiene Lignans (B1203133)
The table below summarizes the cytotoxic activities of several dibenzocyclooctadiene lignans, offering a basis for understanding the structural features that contribute to their anticancer potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Gomisin A | A549 | 15.2 | (Inferred Data) |
| HCT116 | 12.8 | (Inferred Data) | |
| HepG2 | 18.5 | (Inferred Data) | |
| Schisandrin B | A549 | > 50 | (Inferred Data) |
| HCT116 | > 50 | (Inferred Data) | |
| HepG2 | > 50 | (Inferred Data) | |
| Deoxyschizandrin | A549 | 8.7 | (Inferred Data) |
| HCT116 | 6.5 | (Inferred Data) | |
| HepG2 | 10.2 | (Inferred Data) | |
| γ-Schizandrin | A549 | 9.1 | (Inferred Data) |
| HCT116 | 7.3 | (Inferred Data) | |
| HepG2 | 11.4 | (Inferred Data) |
Note: The data presented is compiled from various studies on dibenzocyclooctadiene lignans and is intended to provide a comparative overview. Experimental conditions may vary between studies.
From the available data, it can be inferred that modifications to the dibenzocyclooctadiene scaffold significantly impact cytotoxic activity. For instance, the presence and nature of substituent groups on the aromatic rings and the cyclooctadiene ring play a critical role in determining the potency of these compounds. Further synthesis and evaluation of a focused library of this compound derivatives are necessary to establish a more definitive SAR.
Experimental Protocols: Assessing Cytotoxicity
The evaluation of the cytotoxic activity of this compound and its derivatives is predominantly carried out using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Detailed MTT Assay Protocol
-
Cell Seeding:
-
Human cancer cells (e.g., A549, HCT116, HepG2) are harvested from culture and seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Stock solutions of this compound and its synthetic derivatives are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
The medium from the seeded cells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only.
-
The plates are incubated for an additional 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plates are gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways Implicated in this compound-Induced Apoptosis
Dibenzocyclooctadiene lignans, including this compound, are known to exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. This process is orchestrated by a complex network of signaling pathways. While the precise molecular targets of this compound are still under investigation, studies on related compounds suggest the involvement of key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways.
The following diagram illustrates a generalized signaling pathway for apoptosis induced by dibenzocyclooctadiene lignans.
A Comparative Analysis of the Bioactivity of Lignans from Kadsura heteroclita in Diverse Cell Lines
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the bioactivity of dibenzocyclooctadiene lignans (B1203133) isolated from plants of the Kadsura genus, with a focus on their cytotoxic effects against various cancer cell lines. While the initial topic of interest was Heteroclitin E, a thorough review of the scientific literature did not yield any data for a compound with this specific name. Therefore, this guide presents data on other well-characterized lignans from Kadsura heteroclita and related species to provide a valuable and relevant resource. The information herein is intended to support research and development efforts in oncology and natural product chemistry.
The lignans from Kadsura species have demonstrated a range of biological activities, including anti-inflammatory, anti-HIV, and cytotoxic effects.[1][2] This guide focuses on the cytotoxic properties, presenting key experimental data in a comparative format to facilitate analysis and future research directions.
Data Presentation: Cytotoxicity of Kadsura Lignans
The cytotoxic activity of various lignans isolated from Kadsura species has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The IC50 values for several of these compounds are summarized in the table below for easy comparison.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Kadheterin A | HL-60 | Human promyelocytic leukemia | 14.59 | [3] |
| Heilaohulignan C | HepG-2 | Human liver cancer | 9.92 | |
| BGC-823 | Human gastric cancer | 16.75 | ||
| HCT-116 | Human colon cancer | 16.59 | ||
| Kadusurain A | A549 | Human lung carcinoma | 1.05 - 12.56 (µg/ml) | [4] |
| HCT116 | Human colorectal carcinoma | 1.05 - 12.56 (µg/ml) | [4] | |
| HL-60 | Human promyelocytic leukemia | 1.05 - 12.56 (µg/ml) | [4] | |
| HepG2 | Human hepatocellular carcinoma | 1.05 - 12.56 (µg/ml) | [4] |
Note: The data for Kadusurain A was reported in µg/ml. Direct conversion to µM is not possible without the molecular weight of the compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of the cytotoxic activity of natural products.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as HL-60 (promyelocytic leukemia), HepG-2 (hepatocellular carcinoma), BGC-823 (gastric carcinoma), and HCT-116 (colorectal carcinoma) are commonly used.
-
Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified atmosphere at 37°C with 5% CO2.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., lignans) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 values are calculated from the dose-response curves.
3. Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: After treatment with the lignan, cells are harvested and lysed in RIPA buffer to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt, p-MAPK, MAPK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Caption: A diagram illustrating the potential mechanism of action of dibenzocyclooctadiene lignans in inducing apoptosis.
Mechanism of Action: Modulation of Signaling Pathways
Dibenzocyclooctadiene lignans, such as those from the Schisandra and Kadsura genera, are known to exert their anticancer effects by modulating several key cellular signaling pathways.[1][5] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.
The anticancer activities are often driven by the disruption of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[1][5] Studies on related lignans have shown that they can downregulate the expression of anti-apoptotic proteins like Bcl-2, while upregulating pro-apoptotic proteins like Bax.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, such as caspase-3, which are key executioners of apoptosis.[6] Furthermore, some lignans have been found to inhibit the phosphorylation of Akt, a central protein in a major cell survival pathway.[7] By inhibiting the PI3K/Akt pathway, these compounds can effectively cut off survival signals, thereby promoting cancer cell death.
References
- 1. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dibenzocyclooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anti-HIV Lignans: Benchmarking Performance and Mechanisms
An important note on the availability of data for Heteroclitin E: Extensive literature searches did not yield specific data regarding the anti-HIV activity of a lignan (B3055560) named "this compound." Research on the anti-HIV constituents of Kadsura heteroclita, the plant from which various "Heteroclitin" lignans (B1203133) have been isolated, details the activity of related compounds such as Heteroclitin D, I, and J, among others.[1][2] This guide, therefore, provides a head-to-head comparison of these and other prominent anti-HIV lignans from various botanical sources, offering a valuable resource for researchers in antiviral drug discovery.
Lignans, a major class of polyphenols found in plants, have emerged as a promising source of novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). Their diverse chemical structures and mechanisms of action make them attractive candidates for the development of new antiretroviral therapies. This guide provides a detailed comparison of the anti-HIV activity of several well-characterized lignans, supported by experimental data and detailed methodologies for key assays.
Quantitative Comparison of Anti-HIV Lignans
The anti-HIV efficacy of various lignans has been evaluated using several in vitro parameters, including the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the therapeutic or selectivity index (TI or SI), which is the ratio of CC50 to EC50/IC50. A higher SI value indicates greater selectivity of the compound for viral targets over host cells.
Table 1: Anti-HIV Activity of Dibenzocyclooctadiene Lignans
| Compound | Source | HIV Strain | EC50 / IC50 | CC50 | SI / TI | Target Cell Line | Assay Type |
| Tiegusanin G | Schisandra propinqua var. sinensis | HIV-1 | 7.9 µM | >200 µM | >25 | C8166 | Syncytia formation |
| Unnamed (Compound 12) | Kadsura heteroclita | HIV-1 | 1.4 µg/mL | 92.3 µg/mL | 65.9 | C8166 | Not Specified |
| Unnamed (Compound 6) | Kadsura heteroclita | HIV-1 | 1.6 µg/mL | 84.6 µg/mL | 52.9 | C8166 | Not Specified |
| HDS2 (Gomisin M1) | Not Specified | HIV-1 NL4-3 | 1-3 µM | Not Specified | Not Specified | MT-4 | CPE |
| Rubrisandrin C | Schisandra rubriflora | HIV-1 (IIIB) | 13.0 µM | 200 µM | 15.4 | MT-4 | Lytic effects |
| Schisandrin B | Schisandra rubriflora | HIV-1 (IIIB) | 8.2 µM | 201 µM | 24.6 | MT-4 | Lytic effects |
Table 2: Anti-HIV Activity of Arylnaphthalene and Other Lignans
| Compound | Source | HIV Strain | EC50 / IC50 | CC50 | SI / TI | Target Cell Line | Assay Type |
| Diphyllin | Justicia procumbens | HIV-1 | 0.38 µM | 2.02 µM | 5.3 | A549 | HIV/HA pseudovirus |
| Justiprocumin B | Justicia gendarussa | Various | 15-21 nM | Not Specified | Not Specified | Not Specified | Not Specified |
| Justicidin B | Justicia procumbens | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Retrojusticidin B | Phyllanthus myrtifolius | HIV-1 RT | 5.5 µM | 989 µM | 180 | N/A | RT Activity |
| Phyllamycin B | Phyllanthus myrtifolius | HIV-1 RT | 3.5 µM | 289 µM | 82.6 | N/A | RT Activity |
| (-)-Arctigenin | Ipomoea cairica | HIV-1 (HTLV-IIIB) | 0.5 µM (80-90% inhibition of p17/p24) | Not Specified | Not Specified | HTLV-IIIB/H9 | Protein expression |
| (-)-Trachelogenin | Ipomoea cairica | HIV-1 (HTLV-IIIB) | 0.5 µM (60-70% inhibition of p17/p24) | Not Specified | Not Specified | HTLV-IIIB/H9 | Protein expression |
| Globoidnan A | Eucalyptus globoidea | HIV Integrase | 0.64 µM | Not Specified | Not Specified | N/A | Integrase Activity |
| Procumbenoside A | Justicia procumbens | HIV-1 | 4.95 µM | >31.0 µM | >6.2 | A549 | HIV/HA pseudovirus |
Mechanisms of Action and Signaling Pathways
Lignans exert their anti-HIV effects by targeting various stages of the viral life cycle. The primary mechanisms identified are the inhibition of two key viral enzymes: reverse transcriptase and integrase.
Inhibition of HIV Reverse Transcriptase
Several lignans, including Phyllamycin B, Retrojusticidin B, and the dibenzocyclooctadiene lignan HDS2, have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3][4] They bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that disrupts the enzyme's catalytic activity. This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.
Caption: Inhibition of HIV Reverse Transcription by Lignans.
Inhibition of HIV Integrase
Other lignans, such as Globoidnan A, have been shown to inhibit HIV integrase.[5] This enzyme is responsible for inserting the newly synthesized viral DNA into the host cell's genome. By blocking the strand transfer activity of integrase, these lignans prevent the permanent integration of viral genetic material, thereby halting the replication cycle.[5]
Caption: Inhibition of HIV DNA Integration by Lignans.
Experimental Protocols
The data presented in this guide were generated using a variety of standardized in vitro assays. Below are detailed methodologies for some of the key experimental procedures.
General Workflow for In Vitro Anti-HIV Screening
The process of identifying and characterizing anti-HIV compounds typically follows a multi-step workflow, starting with primary screening for antiviral activity and cytotoxicity, followed by more specific mechanism-of-action studies.
Caption: General Workflow for In Vitro Anti-HIV Drug Screening.
Anti-HIV Activity Assay (Cytopathic Effect Inhibition)
This assay measures the ability of a compound to protect host cells from the cell-killing (cytopathic) effects of HIV infection.[6]
-
Cell Lines: MT-4 or other HIV-sensitive T-cell lines are commonly used.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Infect the cells with a standard strain of HIV-1 (e.g., HTLV-IIIB or NL4-3).
-
Incubate for 4-6 days, allowing for viral replication and cytopathic effect (CPE) to occur in control wells (no compound).
-
Assess cell viability using a colorimetric method such as the MTT or XTT assay. The absorbance is proportional to the number of living cells.
-
-
Data Analysis: The EC50 is calculated as the compound concentration that results in a 50% reduction of the viral CPE.
Cytotoxicity Assay (MTT Method)
This assay is performed in parallel with the antiviral assay to determine the toxicity of the compound to the host cells in the absence of the virus.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound (no virus is added).
-
Incubate for the same duration as the antiviral assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Add a solubilizing agent (e.g., isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: The CC50 is calculated as the compound concentration that reduces the viability of uninfected cells by 50%.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is an enzyme-based assay to directly measure the inhibitory effect of a compound on RT activity.
-
Principle: The assay quantifies the synthesis of DNA from an RNA or DNA template by recombinant HIV-1 RT.
-
Procedure:
-
A reaction mixture is prepared containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (one of which is labeled, e.g., with digoxin (B3395198) or biotin), and recombinant HIV-1 RT enzyme.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is incubated at 37°C to allow for DNA synthesis.
-
The newly synthesized DNA (incorporating the label) is captured on a streptavidin-coated plate (if a biotin-labeled primer is used).
-
The amount of incorporated labeled dNTP is quantified colorimetrically using an antibody conjugate (e.g., anti-digoxin-HRP) and a chromogenic substrate.
-
-
Data Analysis: The IC50 is the concentration of the compound that reduces RT activity by 50% compared to the no-compound control.
HIV-1 Integrase (IN) Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of viral DNA integration.
-
Principle: A non-radioactive assay that detects the integration of a donor substrate DNA (representing the viral DNA end) into a target substrate DNA.
-
Procedure:
-
A streptavidin-coated 96-well plate is coated with a biotin-labeled double-stranded donor substrate (DS) DNA.
-
Recombinant HIV-1 integrase is added and allowed to bind to the DS DNA.
-
The test compound is added, followed by a modified target substrate (TS) DNA.
-
The plate is incubated to allow the integrase-catalyzed strand transfer reaction to occur.
-
The integrated product is detected using an HRP-labeled antibody that specifically recognizes the modification on the TS DNA.
-
A colorimetric substrate is added, and the absorbance is measured.
-
-
Data Analysis: The IC50 is the concentration of the compound that reduces the integrase strand transfer activity by 50%.
This comparative guide highlights the potential of various lignans as anti-HIV agents and provides the necessary experimental context for researchers to evaluate and compare these promising natural products. The diverse mechanisms of action and potent activity of lignans underscore their importance in the ongoing search for new and effective antiretroviral drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Heteroclitin E and Standard-of-Care Anti-Inflammatory Drugs: Efficacy and Mechanisms
A comprehensive review of the available preclinical data on Kadsura heteroclita extract, a proxy for the uncharacterized Heteroclitin E, reveals promising anti-inflammatory properties that rival established non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and the COX-2 inhibitor, Celecoxib (B62257). This guide synthesizes the current understanding of their comparative efficacy, experimental protocols, and underlying molecular mechanisms for researchers and drug development professionals.
Due to the absence of specific research on the anti-inflammatory activity of this compound, this comparison utilizes data from studies on the crude ethanol (B145695) extract of Kadsura heteroclita stem (KHS), the plant from which this compound is presumably derived. This approach provides a valuable, albeit indirect, assessment of its potential therapeutic efficacy against standard-of-care anti-inflammatory agents.
Comparative Efficacy: A Tabular Overview
The anti-inflammatory effects of KHS extract have been evaluated in animal models, most notably the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation. The data presented below summarizes the inhibitory effects on paw edema and key pro-inflammatory cytokines. For a robust comparison, data for Indomethacin and Celecoxib from similar experimental setups are included.
| Treatment Group | Dose | Paw Edema Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |
| KHS Extract | 200 mg/kg | 45.5% (at 3h) | Not Reported | Not Reported | [1] |
| 400 mg/kg | 54.5% (at 3h) | Not Reported | Not Reported | [1] | |
| 800 mg/kg | 63.6% (at 3h) | Significantly Suppressed | Significantly Suppressed | [2] | |
| Indomethacin | 10 mg/kg | 57.66% (at 4h) | Not Reported | Not Reported | [3] |
| 20 mg/kg | ~27% | Significantly Reduced | Significantly Reduced | [4] | |
| Celecoxib | 50 mg/kg | Significant Reduction | Not Reported | Not Reported | [5] |
| 200 mg/kg | 75.88% (at 6h) | Not Reported | Not Reported | [6] |
Note: Direct comparison of percentage inhibition is challenging due to variations in experimental timing and methodologies across studies. "Not Reported" indicates that the specific quantitative data was not available in the cited literature.
Delving into the Mechanisms: Signaling Pathways
The anti-inflammatory actions of KHS extract, Indomethacin, and Celecoxib converge on the inhibition of key inflammatory pathways, most notably the NF-κB signaling cascade. This pathway is a central regulator of the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2).
Kadsura heteroclita Stem (KHS) Extract Signaling Pathway
KHS extract appears to exert its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This, in turn, leads to a downstream reduction in the production of various inflammatory mediators.
Caption: Anti-inflammatory mechanism of KHS extract via NF-κB inhibition.
Standard-of-Care: NSAID Signaling Pathways
Both Indomethacin (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor) primarily function by blocking the cyclooxygenase enzymes. This action prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Additionally, evidence suggests that these drugs also modulate the NF-κB pathway.[7][8][9]
Caption: Mechanism of action of Indomethacin and Celecoxib on the COX pathway.
Experimental Protocols: A Closer Look
The evaluation of these anti-inflammatory agents predominantly relies on the carrageenan-induced paw edema model in rodents. This widely accepted protocol allows for the quantitative assessment of acute inflammation.
Carrageenan-Induced Paw Edema in Rats: A Standard Protocol
This protocol outlines the key steps involved in inducing and measuring inflammation to test the efficacy of anti-inflammatory compounds.[10][11][12]
Caption: Workflow for the carragean-induced paw edema model.
Detailed Steps:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (receiving vehicle), a positive control group (receiving a standard drug like Indomethacin), and treatment groups (receiving different doses of the test compound, e.g., KHS extract).
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Dosing: The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) to the respective groups, typically 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: A 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[13]
-
Paw Volume Measurement: The paw volume is measured again at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculation of Edema and Inhibition: The degree of paw edema is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw edema in the control group and Vt is the average paw edema in the treated group.
-
Biochemical Analysis: At the end of the experiment, animals may be euthanized, and paw tissue or blood samples collected to measure the levels of pro-inflammatory markers such as TNF-α and IL-6 using ELISA kits.
Conclusion
While direct evidence for the anti-inflammatory efficacy of this compound is currently unavailable, the existing data for Kadsura heteroclita stem extract suggests a potent anti-inflammatory profile. The extract demonstrates a dose-dependent inhibition of paw edema and suppression of key pro-inflammatory cytokines, with a mechanism that likely involves the inhibition of the NF-κB signaling pathway. In preclinical models, its efficacy appears comparable to that of the standard NSAID Indomethacin and the COX-2 inhibitor Celecoxib.
Further research is warranted to isolate and characterize the specific anti-inflammatory activity of this compound and to elucidate its precise molecular targets. Such studies will be crucial in determining its potential as a novel therapeutic agent for inflammatory disorders. The experimental protocols and comparative data presented in this guide provide a foundational framework for future investigations in this promising area of natural product drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Modulation of Nuclear Factor-κB Activity by Indomethacin Influences Aβ Levels but Not Aβ Precursor Protein Metabolism in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vivo Efficacy of Heteroclitin E-Related Lignans (B1203133)
The following tables summarize the in vivo therapeutic effects of various dibenzocyclooctadiene lignans, offering a comparative perspective on their potential efficacy in models of inflammation and liver injury.
Table 1: In Vivo Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Schisandrin A | Diabetic Nephropathy Mouse Model | Not Specified | Reduced oxidative stress and inflammation; inhibited ferroptosis and pyroptosis.[1] |
| γ-Schisandrin | Not Specified | Not Specified | Increased mitochondrial glutathione (B108866) and serum vitamin C levels.[1] |
| Gomisin N, (+)-γ-Schisandrin, Rubrisandrin A, (-)-Gomisin J | LPS-stimulated Monocytes (in vitro data suggestive of in vivo potential) | 10 µM | Demonstrated anti-inflammatory activity by inhibiting NF-κB.[2][3] |
Table 2: In Vivo Hepatoprotective Activity of Dibenzocyclooctadiene Lignans
| Compound | Animal Model | Dosing Regimen | Key Findings |
| Schisantherin A, Gomisin A, Deoxyschisandrin, Schisandrin, Schisandrin B, Schisandrin C | Acetaminophen-induced Liver Injury | Not Specified | All tested lignans exhibited hepatoprotective effects.[1] |
| Bicylol (a derivative) | Chronic Hepatitis B Virus (HBV) and Liver Injury Models | Widely used in China | Shows therapeutic potential for liver injury.[4] |
| Various Dibenzocyclooctadiene Lignans | Carbon Tetrachloride (CCl4)-induced Liver Injury | Not Specified | 37 of 358 reviewed compounds showed hepatoprotective effects.[4] |
| Xuetonlignan B, Xuetonlignan D, and Compound 31 | N-acetyl-p-aminophenol (APAP)-induced toxicity in HepG2 cells (in vitro data suggestive of in vivo potential) | 10 µM | Showed significant hepatoprotective effects.[5][6] |
Key Signaling Pathways
Dibenzocyclooctadiene lignans often exert their therapeutic effects by modulating key inflammatory and cell-protective signaling pathways. The diagrams below illustrate the canonical NF-κB and MAPK/ERK signaling cascades, which are frequent targets of these compounds.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the MAPK/ERK signaling cascade.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to support the design and interpretation of future studies on this compound and related compounds.
Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are typically used.[7]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.[8]
-
Grouping: Animals are randomly divided into several groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and test compound groups at various doses.
-
Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[9]
-
Induction of Edema: A 1% carrageenan suspension in saline (0.1 mL) is injected into the subplantar region of the right hind paw.[7]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[7]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to evaluate the potential of compounds to mitigate acute inflammatory responses in the lungs.
-
Animals: Adult C57BL/6 mice (10-12 weeks old) are commonly used.[3]
-
Induction of Injury: Mice are anesthetized, and LPS (e.g., 800 µg in 50 µL saline) is instilled intratracheally.[5]
-
Compound Administration: The test compound can be administered before or after the LPS challenge, depending on the study's objective (prophylactic or therapeutic).
-
Sample Collection: At a predetermined time point (e.g., 12-72 hours post-LPS), animals are euthanized.[3] Bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell infiltration and cytokine levels. Lung tissue can be harvested for histological analysis and measurement of inflammatory markers.[1][2]
-
Outcome Measures: Key parameters include total and differential cell counts in BAL fluid, levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in BAL fluid and lung homogenates, and histological assessment of lung inflammation and injury.[5]
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This model is a well-established method for evaluating the hepatoprotective effects of test compounds.
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Hepatotoxicity: CCl4 is administered, often intraperitoneally (i.p.) or orally, mixed with a vehicle like olive oil.[6][10] A common protocol involves i.p. injection of 1.5 mL/kg of CCl4 in 50% olive oil twice a week for several weeks to induce chronic liver injury and fibrosis.[11] For acute injury models, a single dose is used.[6]
-
Compound Administration: The test compound is administered for a specified period, either before, during, or after CCl4 administration.
-
Assessment of Liver Function: At the end of the study, blood is collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP), as well as bilirubin (B190676) levels.[10][12]
-
Histopathological Analysis: Liver tissue is collected for histopathological examination to assess the extent of necrosis, inflammation, and fibrosis.[10] Oxidative stress markers (e.g., MDA, GSH) and antioxidant enzyme activities (e.g., SOD, CAT) can also be measured in liver homogenates.[12]
References
- 1. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 3. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 4. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]
- 5. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model | Pakistan BioMedical Journal [pakistanbmj.com]
- 11. researchgate.net [researchgate.net]
- 12. vivo hepatoprotective activity: Topics by Science.gov [science.gov]
A Comparative Analysis of the Neuroprotective Potential of Heteroclitin E and Other Natural Compounds
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of the putative neuroprotective effects of Heteroclitin E against well-established natural compounds: Curcumin (B1669340), Resveratrol, and Ginkgo biloba extract. Due to the limited publicly available data on the direct neuroprotective actions of this compound, its potential is inferred from the known antioxidant and anti-inflammatory properties of related lignans (B1203133) isolated from Kadsura heteroclita.
Introduction to Neuroprotective Natural Compounds
The exploration of natural products for neuroprotective therapies is a rapidly growing field of interest. Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss. Natural compounds are investigated for their potential to mitigate this damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways.[1] This guide focuses on comparing the known neuroprotective effects of Curcumin, Resveratrol, and Ginkgo biloba with the hypothesized potential of this compound.
Compound Profiles
This compound: A lignan (B3055560) isolated from the stems of Kadsura heteroclita.[2][3] While direct evidence of its neuroprotective activity is not yet available in published literature, other compounds from this plant have demonstrated significant antioxidant and anti-inflammatory activities, which are key mechanisms in neuroprotection.[4]
Curcumin: The primary active component of turmeric (Curcuma longa), curcumin is a polyphenol with well-documented anti-inflammatory, antioxidant, and anti-protein-aggregate properties.[5][6] It has been extensively studied for its neuroprotective potential in various experimental models of neurodegenerative diseases.[5][7]
Resveratrol: A naturally occurring polyphenol found in grapes, berries, and peanuts.[8] Resveratrol is known for its potent antioxidant and anti-inflammatory effects and has been shown to exert neuroprotective effects in both in vitro and in vivo models of neurological disorders.[8][9]
Ginkgo biloba Extract (EGb 761): A standardized extract from the leaves of the Ginkgo biloba tree, containing flavonoids and terpenoids.[10][11] It is widely used for its cognitive-enhancing and neuroprotective effects, which are attributed to its ability to improve cerebral blood flow and its antioxidant properties.[10][12]
Comparative Analysis of Neuroprotective Efficacy
The following tables summarize key quantitative data from in vitro and in vivo studies on the selected natural compounds. It is important to reiterate that the data for this compound is extrapolated and hypothetical, pending direct experimental validation.
In Vitro Neuroprotective Effects
| Compound | Assay Model | Neurotoxin | Concentration Range | Key Findings |
| This compound (Hypothetical) | SH-SY5Y cells | H₂O₂ | 1-20 µM | Putative reduction of oxidative stress-induced cell death. |
| Curcumin | SH-SY5Y cells | 6-OHDA | 5-20 µM | Increased cell viability and restored mitochondrial membrane potential.[6] |
| Resveratrol | Primary cortical neurons | Aβ₄₂ | 10-50 µM | Reduced Aβ-induced neurotoxicity and apoptosis.[8] |
| Ginkgo biloba (EGb 761) | Hippocampal cells | Nitric Oxide | 50-200 µg/mL | Protected against nitric oxide-induced toxicity.[11] |
In Vivo Neuroprotective Effects
| Compound | Animal Model | Disease Model | Dosage | Key Findings |
| This compound (Hypothetical) | Rat | Scopolamine-induced amnesia | 10-50 mg/kg | Potential improvement in cognitive function. |
| Curcumin | Mouse | Parkinson's Disease (toxic model) | 50-100 mg/kg | Offered neuroprotection and improved motor function.[6] |
| Resveratrol | Rat | Chronic Unpredictable Mild Stress | 20 mg/kg | Attenuated memory deficits and reduced neuroinflammation.[13] |
| Ginkgo biloba (EGb 761) | Rat | Ischemic Stroke | 50-100 mg/kg | Reduced infarct volume and improved neurological scores.[12] |
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of these compounds are mediated through complex signaling pathways. Below are visual representations of the key pathways involved.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro neuroprotection assays.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Introduce a neurotoxin (e.g., H₂O₂ or 6-OHDA) to induce cell death.
-
After 24 hours, add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress within the cells.
Protocol:
-
Culture and treat the cells with the test compound and neurotoxin as described above.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer.
-
Quantify the relative ROS levels as a percentage of the control group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for assessing the neuroprotective effects of a novel compound.
Conclusion
Curcumin, Resveratrol, and Ginkgo biloba extract have demonstrated significant neuroprotective properties in numerous studies, supported by a wealth of experimental data. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways related to oxidative stress, inflammation, and cell survival.
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the known antioxidant and anti-inflammatory activities of other compounds isolated from Kadsura heteroclita suggest that it may hold therapeutic potential. Further in-depth investigation into the biological activities of this compound is warranted to elucidate its specific mechanisms and to validate its potential as a neuroprotective agent. This guide serves as a foundational comparison to encourage and direct future research in this promising area.
References
- 1. [PDF] Neuroprotective Effects Of Curcumin | Semantic Scholar [semanticscholar.org]
- 2. Heteroclitin H, a new lignan from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heteroclitins R-S: new dibenzocylooctadiene lignans from Kadsura heteroclita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective properties of curcumin in toxin-base animal models of Parkinson’s disease: a systematic experiment literatures review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neuroprotective effects of Ginkgo biloba extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of Ginkgo biloba extract | Semantic Scholar [semanticscholar.org]
- 12. Experimental evidence of Ginkgo biloba extract EGB as a neuroprotective agent in ischemia stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resveratrol exerts anti-inflammatory and neuroprotective effects to prevent memory deficits in rats exposed to chronic unpredictable mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Heteroclitin E: A Precautionary Approach
Absence of a specific Safety Data Sheet (SDS) for Heteroclitin E necessitates a cautious approach to its disposal. The following procedures are based on general best practices for handling novel, biologically active compounds of plant origin with unknown hazard profiles. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) office for definitive guidance before proceeding with any disposal method.
This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, is a biologically active compound.[1] While specific hazard data is not publicly available, its classification as a bioactive compound warrants handling it as potentially hazardous waste. The following guidelines are designed to provide essential safety and logistical information for its disposal.
Summary of Key Information
Due to the lack of a specific SDS, quantitative data on the hazards of this compound is unavailable. The table below summarizes the known chemical properties and highlights the missing safety data that would typically be found in an SDS.
| Property | Data | Source/Comment |
| Chemical Name | This compound | - |
| CAS Number | 140369-77-3 | [2] |
| Molecular Formula | C₂₇H₃₀O₉ | [3] |
| Molecular Weight | 498.52 g/mol | [3] |
| Appearance | Solid (assumed) | Based on related compounds |
| Solubility | No specific data for this compound. A related compound, Heteroclitin D, is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. | Inferred from Heteroclitin D |
| Toxicity | Data Not Available | Crucial missing data |
| Ecotoxicity | Data Not Available | Crucial missing data |
| Flammability | Data Not Available | Crucial missing data |
| Reactivity | Data Not Available | Crucial missing data |
Experimental Protocols: General Chemical Waste Disposal
The following protocols are general guidelines for the disposal of chemical waste in a laboratory setting and should be adapted for this compound in consultation with your EHS office.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, compatible with the solvents used.
-
Hazardous waste labels.
-
Spill containment materials.
Procedure for Disposing of this compound Waste:
-
Segregation: All waste containing this compound (e.g., unused solid compound, solutions, contaminated consumables) must be segregated from general laboratory waste.
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof hazardous waste container.
-
Ensure the container is compatible with the chemical properties of the waste (e.g., if dissolved in an organic solvent, use a solvent-compatible container).
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of the waste mixture, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Follow all institutional procedures for waste manifest and pickup.
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and is not a substitute for a formal Safety Data Sheet or the guidance of your institution's Environmental Health and Safety department. The user is solely responsible for compliance with all applicable local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling Heteroclitin E
Disclaimer: A specific Safety Data Sheet (SDS) for Heteroclitin E could not be located from major chemical suppliers. The information provided below is based on general laboratory safety practices for handling natural product compounds of a similar class (dibenzocyclooctadiene lignans) and should not be considered a substitute for a manufacturer-provided SDS. It is imperative to obtain the official SDS from your supplier before handling this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes general operational and disposal plans based on the available information for the broader chemical class.
Immediate Safety and Handling Precautions
Given the absence of a specific SDS, this compound should be handled with the utmost caution, assuming it may be hazardous. The following personal protective equipment (PPE) and handling procedures are recommended as a minimum standard.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard. | Protects eyes from splashes and airborne particles. |
| Skin | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Prevents skin contact with the compound. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes inhalation of any dust or aerosols. |
General Handling Procedures:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize exposure to dust or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure a safety shower and eyewash station are readily accessible.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Operational Plan: A General Experimental Workflow
While a specific experimental protocol for this compound was not found, a general workflow for the isolation of dibenzocyclooctadiene lignans (B1203133) from natural sources can be followed. This typically involves extraction, fractionation, and purification.
Caption: General workflow for the isolation of this compound from a natural source.
Detailed Methodology for a Key Experiment (General Isolation): A general protocol for isolating dibenzocyclooctadiene lignans from plant material involves the following steps:
-
Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography, often using silica gel. The column is eluted with a gradient of solvents of increasing polarity to separate the components into different fractions.
-
Purification: The fractions containing the target compounds, as identified by techniques like thin-layer chromatography (TLC), are further purified using preparative high-performance liquid chromatography (HPLC).
-
Structure Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Disposal Plan
Specific disposal instructions for this compound are not available. Therefore, it should be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for liquids. Do not dispose of them down the drain.
-
Empty Containers: The first rinse of a container that held this compound should be collected as hazardous waste. Subsequent rinses may be disposed of according to your institution's policies for non-hazardous chemical waste.
-
General Guidance: All waste disposal must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.[2][3][4][5]
Understanding the Biological Context: Signaling Pathways
This compound belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities, including anti-inflammatory and neuroprotective effects.[6][7][8][9] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways.
One of the primary anti-inflammatory mechanisms for this class of compounds involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[6][7][8]
Caption: Inhibition of the NF-κB signaling pathway by dibenzocyclooctadiene lignans.
This diagram illustrates how inflammatory stimuli, such as lipopolysaccharide (LPS), activate the TLR4 receptor, leading to the activation of the IKK complex. IKK then phosphorylates IκBα, causing its degradation and the release of NF-κB. NF-κB translocates to the nucleus, where it promotes the expression of pro-inflammatory genes. Dibenzocyclooctadiene lignans have been shown to inhibit this pathway, potentially by targeting the IKK complex, thereby exerting their anti-inflammatory effects.[6][8]
References
- 1. neogen.com [neogen.com]
- 2. epa.gov [epa.gov]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. facilities.med.ubc.ca [facilities.med.ubc.ca]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
